molecular formula C22H19NO3 B139907 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one CAS No. 47465-97-4

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Cat. No.: B139907
CAS No.: 47465-97-4
M. Wt: 345.4 g/mol
InChI Key: ZEKCYPANSOJWDH-UHFFFAOYSA-N
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Description

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one is a 3,3-diarylindoline-2-one (DDIO) compound representing a privileged scaffold in anticancer research with a compelling historical and scientific background . This core pharmacophore, a 3-(4-hydroxyphenyl)indoline-2-one, is the foundation of a class of small molecules demonstrating significant antitumor activity in preclinical models . Compounds featuring this scaffold are emerging as intriguing candidates for targeted cancer treatment, with recent research showing they can induce tumor eradication in models of drug-resistant, estrogen receptor-positive breast cancer . The founding member of this compound class is the drug oxyphenisatin, first synthesized by Adolf von Baeyer in 1885 . The anticancer activity of this class is linked to a unique mechanism of action that disrupts protein synthesis in cancer cells. These compounds induce the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), a key regulator of translation initiation . This is achieved by releasing Ca²⁺ from endoplasmic reticulum stores, which activates kinases that phosphorylate eIF2α . Phosphorylation of eIF2α reduces the availability of the crucial eIF2·GTP·Met-tRNAiMet ternary complex, thereby inhibiting translation initiation and preferentially reducing the expression of oncoproteins over housekeeping proteins . This mechanism positions this compound as a valuable research tool for investigating targeted anticancer modalities that exploit the differential translational demands of cancer cells versus normal cells .

Properties

IUPAC Name

3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-13-11-15(7-9-19(13)24)22(16-8-10-20(25)14(2)12-16)17-5-3-4-6-18(17)23-21(22)26/h3-12,24-25H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKCYPANSOJWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052119
Record name 1,3-Dihydro-3,3-bis(4-hydroxy-m-tolyl)-2H-indol-2-one
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

47465-97-4
Record name 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isatin biscresol
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Record name 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-
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Record name 1,3-Dihydro-3,3-bis(4-hydroxy-m-tolyl)-2H-indol-2-one
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Record name 1,3-dihydro-3,3-bis(4-hydroxy-m-tolyl)-2H-indol-2-one
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Foundational & Exploratory

A Comprehensive Technical Guide on the Basic Properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, also commonly known as Isatin Bis-cresol, is a member of the indoles chemical class.[1][2] Structurally, it is characterized by an indolin-2-one core with two 4-hydroxy-3-methylphenyl groups attached at the C3 position. This compound serves as a useful material in the production of polycarbonates.[2][3] While research into the specific biological activities of this molecule is limited, the broader class of 3-substituted indolin-2-one derivatives has been investigated for various pharmacological applications, including potential anticancer and anti-inflammatory properties.[4][5][6][7] This document provides a detailed overview of the fundamental physicochemical properties of this compound, along with standard experimental protocols for their determination.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in research and development.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one[1]
Synonyms Isatin Bis-cresol (IBK), 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on[1][3][8]
CAS Number 47465-97-4[1][2][3]
Molecular Formula C₂₂H₁₉NO₃[1][2][3]
Molecular Weight 345.39 g/mol [2][3]
Appearance White to Off-White Solid[2][3]
Melting Point 250-251 °C[2][3]
Boiling Point 560.4 ± 50.0 °C (Predicted)[2][3]
Density 1.292 ± 0.06 g/cm³ (Predicted)[2][3]
Solubility Slightly soluble in DMSO and Methanol[2][3]
pKa 9.81 ± 0.35 (Predicted)[2][3]

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of this compound follow a logical progression from synthesis to purification and property determination.

Synthesis Pathway

The synthesis of this compound can be achieved via a Friedel-Crafts-type reaction between isatin and o-cresol.[2]

Synthesis_Pathway Isatin Isatin Reactants + Isatin->Reactants oCresol o-Cresol oCresol->Reactants Product 3,3-Bis(4-hydroxy-3-methylphenyl) indolin-2-one Reactants->Product Friedel-Crafts Reaction Acid Strong Acid (e.g., H₂SO₄) Acid->Reactants

A simplified schematic of the synthesis reaction.
Physicochemical Characterization Workflow

A standard workflow for determining the key physicochemical properties of the synthesized compound.

Characterization_Workflow cluster_start Initial Material cluster_tests Property Determination cluster_results Data Analysis Start Synthesized Compound MeltingPoint Melting Point Determination Start->MeltingPoint Solubility Solubility Screening Start->Solubility pKa pKa Determination Start->pKa MP_Data Melting Range (°C) MeltingPoint->MP_Data Sol_Data Solubility Profile (e.g., mg/mL) Solubility->Sol_Data pKa_Data pKa Value pKa->pKa_Data

Workflow for experimental property determination.

Experimental Protocols

Detailed methodologies for determining the key properties outlined above are provided for reproducibility.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid compound transitions to a liquid. A narrow melting range (typically < 2°C) is indicative of high purity.[9]

  • Sample Preparation: A small amount of the dry, solid compound is finely ground into a powder. The open end of a glass capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.[10]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., MelTemp).

  • Heating and Observation:

    • An initial rapid heating is performed to determine an approximate melting point.[10] A fresh sample should be used for the precise determination.[10]

    • For the accurate measurement, the apparatus is heated rapidly to about 15-20°C below the approximate melting point.

    • The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Solubility Determination

This protocol establishes a qualitative or quantitative measure of the compound's solubility in various solvents.

  • Solvent Selection: A panel of solvents is chosen, typically ranging from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., water, methanol, ethanol).[11] Aqueous solutions of acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) are also used to test for the presence of basic or acidic functional groups.[12]

  • Procedure:

    • A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed into a small test tube or vial.

    • A measured volume of the selected solvent (e.g., 0.5-1.0 mL) is added.[13]

    • The mixture is agitated vigorously (e.g., by vortexing) for a set period, typically 1-2 minutes.[11]

  • Observation and Classification: The sample is visually inspected for dissolution.

    • Soluble: The solid completely disappears, forming a clear solution.

    • Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[11]

    • For acid/base tests, solubility in aqueous base (NaOH) indicates an acidic functional group, while solubility in aqueous acid (HCl) indicates a basic functional group.[12]

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during titration. The two phenolic hydroxyl groups are the primary acidic sites on the molecule.

  • Sample Preparation: A precise amount of the compound is weighed and dissolved in a suitable solvent system. Given its slight solubility in methanol, a co-solvent system (e.g., methanol-water or DMSO-water) may be required.[2][14]

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration Procedure:

    • The initial pH of the solution is recorded.

    • The titrant (NaOH) is added in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis:

    • The pH is plotted against the volume of titrant added, generating a titration curve.

    • The equivalence point(s) are identified from the inflection point(s) of the curve.

    • The pKa is determined as the pH at the half-equivalence point.[15][16] For a molecule with multiple acidic protons, multiple equivalence points and corresponding pKa values may be observed.

Biological Context

While specific signaling pathway interactions for this compound are not extensively documented, the indolin-2-one scaffold is a well-known pharmacophore. Derivatives of this core structure have been explored as potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling.[7] Furthermore, related 3-substituted-indolin-2-one compounds have demonstrated anti-inflammatory effects by suppressing the production of inflammatory mediators like TNF-α and IL-6 and inhibiting key signaling pathways such as MAPK and NF-κB in macrophages.[5] The 3-(4-hydroxyphenyl)indoline-2-one scaffold, in particular, has emerged as a promising candidate for developing targeted anticancer therapies.[4][6] These findings suggest that this compound could be a valuable starting point for medicinal chemistry campaigns.

References

An In-depth Technical Guide to Isatin Bis-cresol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isatin Bis-cresol, a molecule of interest in polymer chemistry. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals engaged in chemical research and development.

Core Concepts: Chemical Structure and Nomenclature

Isatin Bis-cresol, a derivative of isatin, is characterized by the substitution of two cresol moieties at the C3 position of the indolin-2-one core. This structure is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one.[1][2]

Alternate names for this compound include 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one and 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one.[2][3]

The chemical structure is represented by the following diagram:

Isatin Bis-cresol chemical structure

Figure 1: Chemical Structure of Isatin Bis-cresol

Physicochemical Data

A summary of the key quantitative data for Isatin Bis-cresol is presented in the table below, providing a ready reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₂₂H₁₉NO₃
Molecular Weight 345.39 g/mol
Melting Point 250-251 °C
Boiling Point 560.4 °C (at 760 mmHg)
Density 1.292 g/cm³
Flash Point 292.7 °C

Synthesis of Isatin Bis-cresol: An Experimental Protocol

The synthesis of Isatin Bis-cresol is achieved through an acid-catalyzed Friedel-Crafts reaction between isatin and cresol. This electrophilic aromatic substitution reaction targets the electron-rich aromatic ring of cresol. While a specific protocol for Isatin Bis-cresol is not extensively documented in publicly available literature, a detailed methodology can be adapted from the synthesis of structurally analogous bis-phenolic compounds derived from isatin. The following protocol is based on the established synthesis of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone.[4]

Reaction: Isatin + 2 o-Cresol → 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one

Materials:

  • Isatin (1 equivalent)

  • o-Cresol (excess, e.g., 5-10 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Methanol (for washing)

  • Deionized Water

  • Appropriate reaction vessel with stirring and heating capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine o-cresol and a catalytic amount of concentrated sulfuric acid.

  • Initiation: Begin stirring the mixture and gently heat to approximately 60°C to ensure a homogenous solution.

  • Addition of Isatin: Gradually add isatin to the reaction mixture in portions. Maintain the temperature and continuous stirring.

  • Reaction Progression: After the complete addition of isatin, the reaction temperature can be raised to 80-90°C to facilitate the reaction. The progress of the reaction should be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The reaction mixture is then quenched by pouring it into a beaker of cold deionized water, which should induce the precipitation of the crude product.

  • Isolation: The precipitate is collected by vacuum filtration.

  • Purification: The collected solid is washed thoroughly with deionized water to remove any unreacted starting materials and acid catalyst, followed by a wash with a minimal amount of cold methanol to remove excess cresol.

  • Drying: The purified product is dried in a vacuum oven at a suitable temperature to yield the final Isatin Bis-cresol product.

Logical Workflow for Synthesis

The synthesis of Isatin Bis-cresol follows a logical progression from starting materials to the final purified product. This workflow is visualized in the diagram below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Reaction Friedel-Crafts Reaction (60-90°C) Isatin->Reaction Cresol o-Cresol Cresol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Quenching & Precipitation Reaction->Workup Purification Filtration & Washing Workup->Purification Drying Drying Purification->Drying FinalProduct Isatin Bis-cresol Drying->FinalProduct

Caption: Synthesis workflow for Isatin Bis-cresol.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one is a member of the indolin-2-one class of compounds, a scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Notably, compounds within this family have shown promise as potent anticancer agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data for researchers engaged in its study and development for potential therapeutic applications.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to all stages of drug discovery and development, from initial screening and formulation to pharmacokinetic and pharmacodynamic studies. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure Chemical structure of this compound[3]
Molecular Formula C22H19NO3[3]
Molecular Weight 345.39 g/mol [3]
Melting Point 250-251 °C[4]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Quantitative data is not readily available in the literature.[4]
pKa (Predicted) 9.81 ± 0.35[4]

Note: The provided pKa value is a computational prediction and should be confirmed experimentally for critical applications.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature for similar organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, especially as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transitioned to liquid (the end of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption, distribution, and formulation.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., DMSO, Methanol, water, various buffers) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its behavior in different pH environments, such as those found in the human body.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or ethanol) if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Biological Activity and Signaling Pathway

Derivatives of 3-(4-hydroxyphenyl)indolin-2-one have demonstrated significant potential as anticancer agents.[2] While direct studies on the specific signaling pathway of this compound are limited, research on the closely related analogue, 3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one (BHPI), provides strong evidence for its mechanism of action.

BHPI has been shown to be a potent hyperactivator of the Unfolded Protein Response (UPR) in estrogen receptor-alpha (ERα)-positive breast cancer cells. The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers ER stress, which in turn activates the UPR. The UPR is a complex signaling network that aims to restore ER homeostasis but can also trigger apoptosis if the stress is prolonged or severe.

The proposed signaling pathway for BHPI-induced UPR is as follows:

UPR_Pathway BHPI 3,3-bis(4-hydroxy-3-methylphenyl) indolin-2-one Analogue (BHPI) PLCg PLCγ BHPI->PLCg Activates IP3 IP3 Increase PLCg->IP3 Ca Intracellular Ca²⁺ Increase IP3->Ca ER_Stress ER Stress Ca->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 ATP_Depletion ATP Depletion UPR->ATP_Depletion Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis ATP_Depletion->Apoptosis

References

Technical Guide: Isatin Bis-cresol (CAS 47465-97-4)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Synthesis, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

Isatin Bis-cresol, identified by the CAS number 47465-97-4, is a member of the bis-indolinone family of heterocyclic compounds. Structurally, it is known as 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-one or 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Isatin Bis-cresol and related compounds, with a focus on data relevant to researchers in the fields of chemistry and drug development. While specific experimental data for CAS 47465-97-4 is limited in publicly available literature, this guide extrapolates information from closely related analogues and the broader class of isatin derivatives to provide a thorough understanding of its potential.

Chemical and Physical Properties

Isatin Bis-cresol is a white to off-white solid.[2] Its core structure consists of an indolin-2-one moiety with two 3-methyl-4-hydroxyphenyl groups attached at the 3-position. This structure imparts specific chemical and physical characteristics that are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₁₉NO₃[1]
Molecular Weight 345.39 g/mol [1]
Melting Point 250-251 °C[2]
Boiling Point (Predicted) 560.4 ± 50.0 °C[2]
Density (Predicted) 1.292 ± 0.06 g/cm³[2]
Solubility Slightly soluble in DMSO and Methanol[2]
pKa (Predicted) 9.81 ± 0.35[2]

Synthesis

The synthesis of 3,3-bis(aryl)indolin-2-ones, the class of compounds to which Isatin Bis-cresol belongs, is typically achieved through an acid-catalyzed Friedel-Crafts reaction. This reaction involves the condensation of an isatin derivative with a phenol or another electron-rich aromatic compound.[3]

General Experimental Protocol for the Synthesis of 3,3-Bis(aryl)indolin-2-ones:
  • Reactant Preparation: An appropriate isatin derivative is dissolved in an excess of the corresponding phenol (in this case, 2-methylphenol or o-cresol).

  • Acid Catalysis: A strong acid, such as sulfuric acid or methanesulfonic acid, is added to the reaction mixture as a catalyst.

  • Reaction Conditions: The mixture is heated, typically at temperatures ranging from 60 to 120°C, for several hours to allow the electrophilic substitution to occur at the C3 position of the isatin ring.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed to remove impurities, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/chloroform).

Synthesis_Workflow Isatin Isatin Derivative Reaction Friedel-Crafts Reaction (Heating) Isatin->Reaction Cresol 2-Methylphenol (o-cresol) Cresol->Reaction Acid Strong Acid Catalyst (e.g., H₂SO₄) Acid->Reaction Workup Precipitation with Water Reaction->Workup Purification Recrystallization Workup->Purification Product Isatin Bis-cresol Purification->Product

General synthesis workflow for Isatin Bis-cresol.

Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indolinone and the two hydroxyphenyl rings, a singlet for the NH proton of the indolinone ring, and singlets for the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactam, the quaternary carbon at the 3-position, and the various aromatic carbons.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the lactam, O-H stretching of the phenolic hydroxyl groups, and C-H and C=C vibrations of the aromatic rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Isatin Bis-cresol (345.39 g/mol ).

Uses and Applications

Monomer for Polycarbonates

The primary documented application of Isatin Bis-cresol is as a monomer in the synthesis of polycarbonates.[4] The two phenolic hydroxyl groups allow it to act as a bisphenol, which can be polymerized with a carbonate source, such as phosgene or a dialkyl carbonate, to form a polycarbonate chain. The bulky and rigid structure of the Isatin Bis-cresol unit can impart unique properties to the resulting polymer, such as increased thermal stability, and modified optical and mechanical properties.

Potential Biological Activities

While specific biological studies on Isatin Bis-cresol are lacking, the broader class of isatin and bis-isatin derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.

  • Anticancer Activity: Many isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7] One of the proposed mechanisms of action for some 3,3-bis(4-hydroxyphenyl)indoline-2-ones is the activation of the unfolded protein response (UPR), which can lead to apoptosis in cancer cells.[3]

UPR_Pathway Isatin_Derivative 3,3-Bis(4-hydroxyphenyl) indoline-2-ones ER_Stress Endoplasmic Reticulum Stress Isatin_Derivative->ER_Stress induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR p_EIF2a p-EIF2α Increase UPR->p_EIF2a Protein_Syn_Inhib Protein Synthesis Inhibition UPR->Protein_Syn_Inhib p_AMPK p-AMPK Increase UPR->p_AMPK Apoptosis Apoptosis p_EIF2a->Apoptosis Protein_Syn_Inhib->Apoptosis p_AMPK->Apoptosis

Proposed anticancer signaling pathway for related compounds.
  • Antimicrobial Activity: Various Schiff bases and other derivatives of isatin have exhibited significant antibacterial and antifungal properties.[8][9][10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Conclusion

Isatin Bis-cresol (CAS 47465-97-4) is a specialty chemical with a primary application as a monomer for the synthesis of high-performance polycarbonates. While specific biological data for this compound is scarce, its structural similarity to a well-studied class of bioactive molecules, the isatin derivatives, suggests a strong potential for applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the specific biological properties and mechanisms of action of Isatin Bis-cresol, which could unlock its potential beyond its current use in materials science. This guide serves as a foundational resource for researchers interested in exploring the multifaceted potential of this intriguing molecule.

References

molecular weight and formula of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Molecular Formula: C₂₂H₁₉NO₃

Molecular Weight: 345.4 g/mol

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one, a member of the 3,3-disubstituted indolin-2-one class of compounds. This class has garnered significant interest for its therapeutic potential, particularly in the areas of oncology and anti-inflammatory research.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₂₂H₁₉NO₃PubChem
Molecular Weight345.4 g/mol PubChem
IUPAC Name3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-onePubChem
CAS Number47465-97-4PubChem

Synthesis and Experimental Protocols

The synthesis of this compound typically involves an acid-catalyzed electrophilic substitution reaction between isatin and two equivalents of 2-methylphenol (o-cresol). A general protocol, adapted from the synthesis of a similar derivative, is provided below.[1]

Experimental Protocol: Synthesis of 3,3-bis(aryl)indolin-2-ones

Materials:

  • Isatin (or substituted isatin)

  • 2-Methylphenol (o-cresol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst (e.g., HCl gas)[1]

  • Glacial Acetic Acid (optional, as solvent)

  • Methanol (for washing)

  • Deionized Water

Procedure:

  • A mixture of isatin (1.0 equivalent) and 2-methylphenol (2.0-2.5 equivalents) is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture with stirring.

  • The reaction mixture is heated, typically in the range of 80-120°C, and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is then triturated with a suitable solvent, such as methanol or a mixture of benzene and water, to remove unreacted starting materials and byproducts.[1]

  • The crude product is collected by filtration and washed with deionized water.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetone/chloroform) to yield the pure this compound.

Spectroscopic Characterization

Expected ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts for the core structure. Actual shifts may vary depending on the solvent and experimental conditions.

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Indolinone NH~8.0-9.0 (s, 1H)-
Indolinone C=O-~175-180
Indolinone Quaternary C3-~55-60
Aromatic CH (Indolinone)~6.8-7.5 (m, 4H)~110-140
Aromatic CH (Phenyl)~6.5-7.2 (m, 6H)~115-130
Phenolic OH~4.5-5.5 (s, 2H)-
Methyl CH₃~2.0-2.3 (s, 6H)~15-20
Aromatic C-O-~150-155
Aromatic C-C (ipso)-~125-145
Expected FT-IR Data
Wavenumber (cm⁻¹)Assignment
3400-3200O-H (phenolic) and N-H (indolinone) stretching
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H (methyl) stretching
~1710C=O (amide, indolinone) stretching
1620-1450Aromatic C=C stretching
~1250C-O (phenolic) stretching
Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 345. Key fragmentation patterns would likely involve the loss of one or both of the 4-hydroxy-3-methylphenyl groups.

Biological Activity and Signaling Pathways

Derivatives of 3,3-disubstituted indolin-2-one have demonstrated significant potential as both anti-inflammatory and anticancer agents. While specific studies on this compound are limited, research on analogous compounds provides strong evidence for its likely mechanism of action.

Anti-inflammatory Activity

Studies on structurally similar compounds, such as 3-(3-hydroxyphenyl)-indolin-2-one, have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7). The anti-inflammatory activity is attributed to the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators.

The proposed mechanism involves the downregulation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling cascades. Inhibition of these pathways leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6, as well as nitric oxide (NO).

Anticancer Activity

The 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold is also a recognized pharmacophore in the development of anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines. The anticancer mechanism is believed to be multifaceted, potentially involving the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Visualized Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the putative anti-inflammatory signaling pathway inhibited by 3,3-disubstituted indolin-2-ones and a general experimental workflow for assessing this activity.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Akt Akt TLR4->Akt activates MAPK MAPK TLR4->MAPK activates IKK IKK TLR4->IKK activates pAkt p-Akt Akt->pAkt pMAPK p-MAPK MAPK->pMAPK pIKK p-IKK IKK->pIKK NFkB_IkB NF-κB IκB pIKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB_IkB->IkB degrades NFkB NF-κB NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus and binds Compound 3,3-bis(4-hydroxy-3- methylphenyl)indolin-2-one Compound->pAkt Compound->pMAPK Compound->pIKK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Putative anti-inflammatory signaling pathway.

experimental_workflow Cell_Culture RAW264.7 Macrophage Cell Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Analysis Analysis of Inflammatory Markers Stimulation->Analysis NO_Assay Nitric Oxide Assay (Griess Reagent) Analysis->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Analysis->Cytokine_Assay Western_Blot Western Blot Analysis (p-Akt, p-MAPK, p-IκB) Analysis->Western_Blot

Caption: Experimental workflow for anti-inflammatory assessment.

References

The Genesis and Evolution of Indolin-2-Ones: From Indigo Dye to Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. From its humble origins in the structural elucidation of the ancient dye indigo to its current prominence in the development of targeted cancer therapies, the history of indolin-2-one derivatives is a testament to the enduring power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this remarkable class of molecules.

Early Discovery: The Indigo Connection

The story of indolin-2-one, also known as oxindole, is intrinsically linked to the work of the renowned German chemist Adolf von Baeyer . In the 1870s, while working to determine the structure of indigo, a vibrant blue dye used since antiquity, Baeyer subjected it to a series of chemical degradations. Through oxidation, he obtained isatin, and subsequently, by reduction of isatin, he isolated a new compound he named "oxindole." The first synthesis of oxindole was reported by Baeyer in 1878, starting from phenylacetic acid. This seminal work laid the groundwork for the systematic exploration of the chemistry of this novel heterocyclic system.[1][2][3]

Another significant early contribution was the Hinsberg oxindole synthesis , first described by Oscar Hinsberg in 1888.[4][5][6] This method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal, providing a direct route to the oxindole core.[7]

Foundational Synthetic Protocols

While the original publications are in German, the fundamental principles of these early syntheses have been refined over the past century. Below are representative protocols for these foundational methods.

Baeyer's Synthesis of Oxindole from Phenylacetic Acid (Conceptual Protocol):

  • Nitration: Phenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrophenylacetic acids. The ortho-isomer is the desired precursor.

  • Reduction and Cyclization: The ortho-nitrophenylacetic acid is then reduced, typically using a reducing agent like tin and hydrochloric acid. The resulting ortho-aminophenylacetic acid spontaneously cyclizes upon heating, eliminating a molecule of water to form indolin-2-one (oxindole).

Hinsberg Oxindole Synthesis (Conceptual Protocol):

  • Reaction of Arylamine with Glyoxal Bisulfite: A secondary arylamine is reacted with the sodium bisulfite addition product of glyoxal.

  • Cyclization: The resulting intermediate is then heated, typically in the presence of a strong base like sodium hydroxide, to effect a cyclization reaction, forming the oxindole ring.

Nature's Blueprint: Naturally Occurring Indolin-2-One Derivatives

The indolin-2-one scaffold is not merely a synthetic curiosity; it is also found in a variety of natural products, many of which possess significant biological activity. A prominent source of these compounds is the plant Uncaria tomentosa, commonly known as Cat's Claw, which has a long history of use in traditional medicine for its anti-inflammatory and immune-modulating properties.[8]

The primary bioactive constituents of Uncaria tomentosa are a group of pentacyclic and tetracyclic oxindole alkaloids .[9] Mitraphylline is one of the most abundant and well-studied of these alkaloids.[8][10] These natural products have served as valuable lead compounds and have inspired the synthesis of numerous analogues in the quest for new therapeutic agents.

Isolation of Mitraphylline from Uncaria tomentosa

The following is a generalized protocol for the isolation of oxindole alkaloids from Uncaria tomentosa bark.

Experimental Protocol: Isolation of Mitraphylline

  • Extraction: Powdered bark of Uncaria tomentosa is subjected to extraction with an organic solvent, such as methanol or ethanol, often with heating.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities.

  • Liberation and Extraction of Alkaloids: The acidic aqueous layer is then basified, typically with ammonia, to deprotonate the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted into a non-polar organic solvent like dichloromethane or chloroform.

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including mitraphylline.[11]

  • Characterization: The structure of the isolated mitraphylline is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][10]

The Modern Era: Indolin-2-Ones as Kinase Inhibitors

The late 20th and early 21st centuries witnessed a paradigm shift in cancer treatment with the advent of targeted therapies. A major focus of this new approach was the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and proliferation. The indolin-2-one scaffold proved to be an ideal starting point for the design of potent and selective kinase inhibitors.

The general structure of these inhibitors consists of the indolin-2-one core, typically substituted at the 3-position with a methylene group linked to another aromatic or heteroaromatic ring system. This substitution pattern allows for the fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases.

Key Milestones: Semaxanib and Sunitinib

A pivotal moment in the history of indolin-2-one derivatives was the development of Semaxanib (SU5416) by Sugen in the late 1990s. Semaxanib was one of the first small-molecule inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.

Building on the success of Semaxanib, further structural modifications led to the development of Sunitinib (Sutent®) , a multi-targeted tyrosine kinase inhibitor. Sunitinib inhibits several receptor tyrosine kinases, including VEGFR and the Platelet-Derived Growth Factor Receptor (PDGFR). In 2006, Sunitinib was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), marking a significant breakthrough in the treatment of these cancers.[12][13]

Synthetic Approach to Sunitinib

The synthesis of Sunitinib involves the condensation of two key heterocyclic fragments. The following is a representative protocol for the final condensation step.

Experimental Protocol: Synthesis of Sunitinib (Final Step)

  • Reactants: 5-fluoro-1,3-dihydro-2H-indol-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide are the two primary reactants.

  • Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or toluene.[14][15][16] A basic catalyst, such as pyrrolidine or piperidine, is used to facilitate the Knoevenagel condensation.[15][16]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours.

  • Isolation and Purification: Upon cooling, the product, Sunitinib, precipitates out of the solution and can be collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol or petroleum ether, and dried.[14][15] Further purification can be achieved by recrystallization.

Mechanism of Action: Targeting Angiogenesis Signaling Pathways

The therapeutic efficacy of indolin-2-one derivatives like Sunitinib stems from their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. The primary targets are the receptor tyrosine kinases VEGFR and PDGFR.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the growth of new blood vessels. When VEGF binds to its receptor (VEGFR) on the surface of endothelial cells, it triggers a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. By inhibiting VEGFR, indolin-2-one derivatives block this signaling pathway, thereby cutting off the tumor's blood supply and inhibiting its growth.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Sunitinib Sunitinib (Indolin-2-one derivative) Sunitinib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR Signaling Pathway and Inhibition by Sunitinib.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) play a crucial role in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stability of new blood vessels. By inhibiting PDGFR, Sunitinib disrupts the vascular support structure of the tumor, further contributing to its anti-angiogenic effects.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2 Grb2/Sos PDGFR->Grb2 Activates PI3K PI3K PDGFR->PI3K Activates Sunitinib Sunitinib (Indolin-2-one derivative) Sunitinib->PDGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Proliferation, Migration ERK->Cell_Growth Akt Akt PI3K->Akt Akt->Cell_Growth Vessel_Maturation Vessel Maturation Cell_Growth->Vessel_Maturation Kinase_Inhibitor_Workflow cluster_0 Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Evaluation A Library Synthesis (Indolin-2-one scaffold) B High-Throughput Screening (Biochemical Assays) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E In Silico Modeling (Docking, QSAR) D->E F Synthesis of Analogues E->F F->D Iterative Optimization G Cell-Based Assays (Proliferation, Apoptosis) F->G H In Vivo Models (Xenografts) G->H I ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) H->I J IND Submission I->J Candidate for Clinical Trials

References

The Diverse Biological Landscape of 3,3-Diaryl-Indoline-2-Ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3,3-diaryl-indoline-2-one, also known as the 3,3-diaryl-oxindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid three-dimensional structure, arising from the spirocyclic carbon at the C3 position, allows for precise orientation of the two aryl substituents to interact with various biological targets. This unique structural feature has led to the discovery of a wide array of biological activities, positioning this class of compounds as a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted biological activities of 3,3-diaryl-indoline-2-ones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, complete with experimental protocols and pathway visualizations for researchers, scientists, and drug development professionals.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively investigated therapeutic potential of 3,3-diaryl-indoline-2-ones lies in their anticancer activity. These compounds have been shown to inhibit cancer cell proliferation and induce cell death through various mechanisms of action, often targeting key signaling pathways dysregulated in cancer.

Inhibition of Kinase Signaling

A primary mechanism for the anticancer effects of this scaffold is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.

  • Receptor Tyrosine Kinases (RTKs): By modifying the aryl substituents at the C3 position, researchers have developed compounds that selectively inhibit the ligand-dependent autophosphorylation of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Her-2, and Platelet-Derived Growth Factor Receptor (PDGFR) at submicromolar concentrations.[1] For instance, 3-[(heteroaryl)methylidenyl]indolin-2-ones show high specificity against VEGFR (Flk-1), while bulky groups on the phenyl ring at C3 confer selectivity towards EGFR and Her-2.[1]

  • c-Src Kinase: The non-receptor tyrosine kinase c-Src, which is highly involved in cancer cell proliferation, migration, and invasion, is another key target.[2][3] Molecular modeling studies suggest that these compounds can bind to the ATP-binding site of c-Src, with certain derivatizations improving the interactions within the enzymatic pocket.[2][3]

  • c-KIT Kinase: The stem cell factor receptor c-KIT is another receptor tyrosine kinase profoundly inhibited by many indolin-2-one scaffolds.[4] Molecular docking studies have shown that many synthesized compounds display binding affinities similar to the known inhibitor Sunitinib.[4]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, 3,3-diaryl-indoline-2-ones trigger programmed cell death (apoptosis) and halt the cell division cycle.

  • Apoptosis Induction: Certain derivatives, such as novel [(3-indolylmethylene)hydrazono]indolin-2-ones, have been shown to be potent inducers of apoptosis.[5] For example, the compound 6n significantly increased early and late apoptosis in MCF-7 breast cancer cells by 19-fold.[5] This process is often mediated by the intrinsic pathway, involving an increased expression of pro-apoptotic proteins like Bax and cytochrome C, and a decreased expression of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3 and caspase-9.[5][6]

  • Cell Cycle Arrest: Some compounds have been observed to block cell cycle progression, particularly in the G2/M phase.[6][7] This is achieved by down-modulating key cell cycle proteins such as cyclin B1 and cdk1.[6]

Other Anticancer Mechanisms
  • Inhibition of Translation Initiation: A series of substituted 3,3-diphenyl-1,3-dihydro-indol-2-ones has been shown to exert antiproliferative effects by a mechanism involving the partial depletion of intracellular Ca2+ stores, which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis.[8]

  • Carbonic Anhydrase Inhibition: 3,3-di(indolyl)indolin-2-ones have been identified as non-sulfonamide inhibitors of human (h) carbonic anhydrase (CA) isoforms.[9] Some of these compounds selectively inhibit hCA II, an isoform implicated in various pathologies, in the micromolar range.[9]

Quantitative Anticancer Data
Compound/SeriesTarget Cell Line(s)Activity (IC50)Reference
Compound IVc (1,3,4-thiadiazole hybrid)Breast Cancer Panel1.47 µM[4]
Compound VIc (aziridine hybrid)Colon Cancer Panel1.40 µM[4]
Compound 11 (2,5-DKP derivative)A549 (Lung), Hela (Cervical)1.2 µM (A549), 0.7 µM (Hela)[7]
Compound 3c (tetrahydroquinoline)H460 (Lung), A-431 (Skin), HT-29 (Colon)4.9 µM (H460), 2.0 µM (A-431), 4.4 µM (HT-29)[10][11]
Compound 6n (hydrazonoindolin-2-one)MCF-7 (Breast)1.04 µM[5]
Compound 13a (quinazoline derivative)A549, HepG-2, MCF-7, PC-31.49 µM (A549), 2.90 µM (HepG-2), 1.85 µM (MCF-7), 3.30 µM (PC-3)[12]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. 3,3-diaryl-indoline-2-ones have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.

Inhibition of Inflammatory Mediators

Several studies have demonstrated the ability of these compounds to suppress the production of pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, derivatives such as 3-(3-hydroxyphenyl)-indolin-2-one have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[13] This inhibition is often achieved by decreasing the expression of inducible nitric oxide synthase (iNOS).[13] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner.[13]

Modulation of Signaling Pathways

The anti-inflammatory effects of 3,3-diaryl-indoline-2-ones are rooted in their ability to interfere with intracellular signaling cascades that regulate the inflammatory response. Treatment with these compounds can strongly inhibit the LPS-induced phosphorylation of key proteins in the Akt and mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[13] They also inhibit the NF-κB signaling pathway by preventing the phosphorylation of proteins like p65 and IκB.[13]

Quantitative Anti-inflammatory Data
Compound/SeriesModelKey FindingReference
3-(3-hydroxyphenyl)-indolin-2-one LPS-stimulated RAW264.7 cells50% suppression of NO secretion from 20 µM[13]
Oxindole Esters (4h, 6d, 6f, 6j) Carrageenan-induced rat paw edemaUp to 100% edema inhibition[14]
Oxindole Imine (7m) Carrageenan-induced rat paw edemaUp to 100% edema inhibition[14]

Antimicrobial and Antifungal Activity

The utility of the indoline-2-one scaffold extends to combating microbial and fungal pathogens.

  • Antimicrobial Activity: 3,3-di(indolyl)indolin-2-ones have demonstrated a range of biological activities, including antimicrobial properties.[15]

  • Antifungal Activity: A series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and evaluated for their antifungal activities against five plant pathogenic fungi.[16] Several compounds, particularly those with iodine, chlorine, or bromine substituents at the 5-position of the oxindole and indole rings, displayed remarkable and broad-spectrum antifungal activities.[16] Compound 3u was particularly potent against Rhizoctonia solani, with an EC50 of 3.44 mg/L, outperforming the commercial fungicides carvacrol and phenazine-1-carboxylic acid.[16]

Quantitative Antifungal Data
CompoundTarget FungusActivity (EC50)Reference
3u (3-indolyl-3-hydroxy oxindole)Rhizoctonia solani3.44 mg/L[16]

Other Biological Activities

  • α-Glucosidase Inhibition: In the search for antidiabetic agents, 3,3-di(indolyl)indolin-2-ones have been identified as a novel scaffold for α-glucosidase inhibitors.[15] One of the most active compounds, featuring a 2-fluorobenzyl group, exhibited an IC50 value of 5.98 ± 0.11 μM.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 3,3-diaryl-indoline-2-ones.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) dissolved in DMSO (final concentration ≤0.1%) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins.

  • Cell Lysis: Treat cells with the test compound for a designated time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

  • Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 12-24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

G cluster_0 RTK Inhibition by 3,3-Diaryl-indoline-2-ones Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds & Dimerizes ADP ADP RTK->ADP Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) RTK->Downstream Autophosphorylation & Activation Compound 3,3-Diaryl- indoline-2-one Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: RTK signaling inhibition by 3,3-diaryl-indoline-2-ones.

G cluster_1 Anti-inflammatory Mechanism via MAPK/NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB->Genes Induces Transcription Compound 3,3-Diaryl- indoline-2-one Compound->MAPK Inhibits Phosphorylation Compound->IKK G cluster_2 Workflow for In Vitro Anticancer Screening cluster_D Workflow for In Vitro Anticancer Screening A Compound Synthesis & Characterization C MTT Assay (Determine IC50) A->C B Select Cancer Cell Lines B->C D Mechanism of Action Studies (for potent compounds) C->D H Lead Compound Identification D->H E Cell Cycle Analysis (Flow Cytometry) F Apoptosis Assay (Annexin V) G Western Blot (Signaling Pathways)

References

A Technical Review of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-disubstituted oxindole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of biologically active molecules.[1] Within this family, the achiral 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one, also known as Isatin-bis-cresol, and its analogs represent a class of compounds with significant potential, particularly in oncology. These molecules, including the closely related compounds oxyphenisatin and BHPI (3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one), have demonstrated potent and selective anticancer activity.[1] Mechanistic studies reveal a novel mode of action involving the hyperactivation of the Unfolded Protein Response (UPR) in cancer cells, leading to apoptosis and tumor regression.[2] This technical guide provides a comprehensive review of the synthesis, biological activity, and mechanism of action for this compound class, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Introduction to the 3,3-Disubstituted Oxindole Scaffold

This compound (Isatin-bis-cresol) is a small molecule characterized by an indolin-2-one (oxindole) core substituted at the C3 position with two 4-hydroxy-3-methylphenyl (cresol) moieties.

  • IUPAC Name: 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one[3]

  • CAS Number: 47465-97-4

  • Molecular Formula: C₂₂H₁₉NO₃[3]

  • Molecular Weight: 345.39 g/mol [3]

This symmetric substitution results in an achiral molecule.[1] This structural class is distinct from the chiral 3-(4-hydroxyphenyl)indolin-2-ones, which bear two different substituents at the C3 position and have also shown profound antitumor activity.[1] The focus of this review is the achiral, symmetrically substituted scaffold exemplified by Isatin-bis-cresol and its close analogs. Beyond its biological activities, the parent compound has also been noted for its utility as a material in the synthesis of polycarbonates.

Synthesis

The primary synthetic route to 3,3-bis(aryl)indolin-2-ones is an acid-catalyzed Friedel-Crafts type reaction. This involves the condensation of an isatin derivative with two equivalents of a phenol derivative.

General Synthesis Workflow

The reaction proceeds via acid-catalyzed activation of the C3 carbonyl group of the isatin core, making it susceptible to electrophilic aromatic substitution by the electron-rich cresol molecules.

Synthesis_Workflow Isatin Isatin Intermediate Activated C3 Carbocation Isatin->Intermediate Protonation Cresol 2 x o-Cresol (2-methylphenol) Cresol->Intermediate Nucleophilic Attack (x2) Acid Strong Acid (e.g., H₂SO₄) Acid->Intermediate Product 3,3-Bis(4-hydroxy-3-methylphenyl) indolin-2-one Intermediate->Product Deprotonation

Caption: General synthesis of 3,3-bis(aryl)indolin-2-ones.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the structurally similar compound, 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (BHPI).

Materials:

  • Isatin (1.0 eq)

  • o-Cresol (2-methylphenol) (≥2.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Solvent (e.g., Acetic Acid or excess cresol)

  • Acetone

  • Chloroform

Procedure:

  • A mixture of o-cresol and a catalytic amount of concentrated sulfuric acid is prepared in a reaction vessel.

  • The mixture is stirred and heated to approximately 60-80 °C to ensure homogeneity.

  • Isatin is added portion-wise to the heated mixture.

  • After the addition is complete, the reaction temperature is raised and maintained, for example, at 85-120 °C, for several hours to drive the reaction to completion.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is allowed to cool to room temperature.

  • The cooled mixture is filtered and the collected solid is washed extensively with water to remove any unreacted starting materials and acid catalyst.

  • The crude solid is dried thoroughly.

  • For purification, the solid is dissolved in a minimal amount of acetone and precipitated by the addition of chloroform.

  • The mixture is cooled to enhance precipitation, and the purified product is collected by filtration and dried to yield the final product.

Biological Activity and Applications

While specific bioactivity data for this compound is not widely published, extensive research on its close analogs, oxyphenisatin and BHPI, provides strong evidence for the potent anticancer properties of this chemical class.

Anticancer Activity

This class of compounds exhibits potent and selective activity against various cancer cell lines, particularly those that are estrogen receptor-alpha (ERα) positive.[4] There is often a stark contrast in efficacy between sensitive cell lines, where potencies can be in the nanomolar range, and insensitive lines, which are unaffected at concentrations greater than 1000 nM.[1]

The prodrug, oxyphenisatin acetate, has been shown to inhibit the growth of several breast cancer cell lines.[5][6][7] In ERα-positive cells like MCF-7 and T47D, it is known to induce apoptosis.[5][7]

Compound/AnalogCancer Cell LineActivity/PotencyReference(s)
OxyphenisatinMDA-MB-468Potent antiproliferative activity[4]
OxyphenisatinMDA-MB-231Minimal activity[4]
Oxyphenisatin AcetateMCF-7 (ERα+)Potent activity; induces apoptosis & autophagy[4][5]
Oxyphenisatin AcetateT47D (ERα+)Potent activity[4]
BHPIERα+ Breast/OvarianSelectively blocks proliferation of drug-resistant cells[2]
3,3-bis(aryl)oxindolesVariousCan exhibit single to double-digit nM potencies[1]

Mechanism of Action: Unfolded Protein Response (UPR) Hyperactivation

The primary anticancer mechanism for this compound class, as elucidated through studies on BHPI, is the hyperactivation of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway that is typically activated to restore homeostasis in the endoplasmic reticulum (ER).[8][9][10] However, BHPI and its analogs convert this protective response into a toxic, cell-killing cascade, particularly in ERα-positive cancer cells.[2]

The Signaling Cascade:

  • ERα Binding: The compound acts as a biomodulator of ERα.[11]

  • PLCγ Activation: This leads to the rapid hyperactivation of plasma membrane-bound Phospholipase C gamma (PLCγ).[2]

  • IP₃ Generation & Ca²⁺ Release: PLCγ activation generates inositol 1,4,5-triphosphate (IP₃), which binds to IP₃ receptors (IP₃R) on the ER membrane, causing a massive and rapid depletion of ER calcium (Ca²⁺) stores.[2]

  • UPR Activation: The severe ER stress caused by Ca²⁺ depletion leads to the sustained activation of all three arms of the UPR: PERK, IRE1α, and ATF6.[2][10]

  • Protein Synthesis Inhibition: The PERK branch phosphorylates eukaryotic initiation factor 2α (eIF2α), which halts global protein synthesis.[2]

  • ATP Depletion: The cell futilely attempts to pump Ca²⁺ back into the ER via SERCA pumps, leading to rapid depletion of cellular ATP. This energy crisis activates AMP-activated protein kinase (AMPK), which further inhibits protein synthesis via phosphorylation of eukaryotic elongation factor 2 (eEF2).[2]

  • Cell Death: The sustained UPR activation, combined with the collapse of protein synthesis and cellular energy, ultimately leads to cancer cell death.[2][11]

UPR_Pathway cluster_cell ERα-Positive Cancer Cell Compound BHPI / Analog ERa Estrogen Receptor α (ERα) Compound->ERa Binds to PLCG PLCγ ERa->PLCG Activates IP3 IP₃ Generation PLCG->IP3 Ca_Release ER Ca²⁺ Depletion IP3->Ca_Release Opens IP₃R Channels UPR UPR Activation (PERK, IRE1α, ATF6) Ca_Release->UPR Induces Severe ER Stress ATP_Depletion ATP Depletion Ca_Release->ATP_Depletion via futile SERCA pumping eIF2a p-eIF2α ↑ UPR->eIF2a via PERK arm Prot_Syn_Inhibit Protein Synthesis Inhibition eIF2a->Prot_Syn_Inhibit ATP_Depletion->Prot_Syn_Inhibit via AMPK/eEF2 Cell_Death Cell Death ATP_Depletion->Cell_Death Prot_Syn_Inhibit->Cell_Death

Caption: UPR hyperactivation pathway induced by BHPI.

Conclusion and Future Directions

This compound and its analogs are a promising class of anticancer agents with a distinct mechanism of action. Their ability to selectively induce a lethal stress response in ERα-positive cancer cells makes them attractive candidates for tumors that have developed resistance to traditional endocrine therapies.

Future research should focus on:

  • Synthesizing and screening a broader library of analogs to establish a clear structure-activity relationship (SAR), potentially improving potency and selectivity.

  • Performing detailed biological evaluation of this compound itself to confirm its activity profile in comparison to its well-studied analogs.

  • Investigating the therapeutic potential in in vivo models of drug-resistant breast and ovarian cancers.

  • Exploring potential synergies with other anticancer agents that target different cellular pathways.

The unique mechanism of UPR hyperactivation offers a compelling new strategy in the fight against cancer, and the 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold provides a robust foundation for the development of next-generation therapeutics.

References

safety and handling of Isatin Bis-cresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Isatin Bis-cresol

This guide provides comprehensive technical information on Isatin Bis-cresol (CAS No: 47465-97-4), also known as 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one. It is intended for researchers, scientists, and professionals in drug development and polymer science who may be handling this compound. The document covers chemical and physical properties, safety protocols, toxicology, and experimental procedures.

Chemical and Physical Properties

Isatin Bis-cresol is a polycyclic aromatic compound. Its primary applications include its use as a monomer or material for polycarbonates and as a viscosity modifier and stabilizer in polymers.[1][2][3] It is generally described as a white to off-white solid powder.[4]

PropertyValueSource(s)
CAS Number 47465-97-4[2][4][5]
Molecular Formula C₂₂H₁₉NO₃[2][5]
Molecular Weight 345.39 g/mol [2][5]
Appearance White to Off-White Solid/Powder[4]
Melting Point 250-251 °C[6]
Boiling Point 560.4 ± 50.0 °C (Predicted)[6]
Flash Point 292.7 °C (Predicted)[6]
Density 1.292 ± 0.06 g/cm³ (Predicted)[6]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in Chloroform, Dichloromethane.[3][4]
Purity ≥98%[3][4]

Safety and Handling

Isatin Bis-cresol is classified as harmful and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

Hazard Identification and Precautions

The compound is harmful if inhaled, ingested, or comes into contact with skin.[7]

Hazard InformationDetailsSource(s)
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Risk Codes (Older System) R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[7]
Safety Descriptions (Older System) S36/37: Wear suitable protective clothing and gloves.[7]
Recommended Handling Procedures
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles.

    • Hand Protection : Wear compatible chemical-resistant gloves.

    • Respiratory Protection : For operations generating dust, use an approved particulate respirator.

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.

  • Storage : Store in a cool, dry place between 2-8°C, protected from air and light.[4] Keep the container tightly sealed.[5]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. Consult a physician if symptoms persist.

    • Skin Contact : Wash off with soap and plenty of water.

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.

Safe Handling Workflow

G Workflow for Safe Handling of Isatin Bis-cresol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don PPE: - Safety Goggles - Lab Coat - Gloves prep1->prep2 prep3 Prepare Fume Hood and Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Handle with Care: - Avoid Dust Generation - Avoid Skin/Eye Contact handle1->handle2 handle3 Store in Tightly Sealed Container (2-8°C) handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Dispose of Waste (Follow Institutional Guidelines) clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: A logical workflow for the safe handling of Isatin Bis-cresol in a laboratory setting.

Toxicology Data

An acute toxicologic evaluation was performed on Isatin Bis-cresol, providing key data on its oral lethality in rats.[7]

Acute Oral Toxicity in Rats
SpeciesSexRouteVehicleLD₅₀ Value95% Confidence IntervalSource
RatMaleOralPEG 4002186 mg/kg1172 - 4180 mg/kg[7]
RatFemaleOralPEG 400520 mg/kg353 - 769 mg/kg[7]

Observed Clinical Signs : At doses of 200 mg/kg and above, observed signs included piloerection, increased diuresis, poor general condition, and increased salivation.[7] The onset of symptoms occurred within 15 minutes post-administration, with deaths occurring between day 1 and day 3.[7]

Experimental Protocol: Acute Oral Lethality Study

The following protocol is based on the study by E. Bomhard (1989).[7]

  • Test Substance Preparation : Isatin Bis-cresol was prepared as a suspension in Polyethylene glycol 400 (PEG 400).[7]

  • Animal Model : Young adult Wistar rats were used, separated by sex.[7]

  • Dosing Groups :

    • Males : Four groups of 5 rats each were dosed at 200, 1000, 2000, and 2500 mg/kg.[7]

    • Females : Four groups of 5 rats each were dosed at 200, 315, 500, and 1000 mg/kg.[7]

  • Administration : The test substance was administered via oral gavage.

  • Observation Period : Animals were observed for 14 days.[7]

  • Parameters Monitored :

    • Mortality

    • Clinical signs (e.g., piloerection, salivation, general condition)[7]

    • Body weights

    • Gross pathological changes at necropsy[7]

  • Endpoint : The LD₅₀ value with a 95% confidence interval was calculated based on mortality data.

Toxicology Study Workflow

G Workflow for Acute Oral Toxicity Study start Start prep Prepare Isatin Bis-cresol Suspension in PEG 400 start->prep acclimate Acclimate Young Adult Rats prep->acclimate grouping Assign Rats to Dose Groups (4 Male, 4 Female Groups, n=5) acclimate->grouping admin Administer Single Oral Dose grouping->admin observe Observe for 14 Days admin->observe collect Collect Data: - Mortality - Clinical Signs - Body Weight observe->collect necropsy Perform Gross Necropsy on Day 14 collect->necropsy analyze Calculate LD50 Values and Analyze Pathological Findings necropsy->analyze end End analyze->end

Caption: A simplified workflow diagram for the acute oral toxicity testing of Isatin Bis-cresol.

Experimental Protocols

Representative Synthesis of Isatin Bis-cresol

Isatin Bis-cresol belongs to the class of 3,3-bis(aryl)indolin-2-ones. Its synthesis is typically achieved via an acid-catalyzed Friedel-Crafts reaction between isatin and two equivalents of an electron-rich aromatic compound, in this case, o-cresol.[1][8]

Reaction : Isatin + 2 * o-Cresol → 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one

Materials :

  • Isatin (1.0 eq)

  • o-Cresol (2.0 - 3.0 eq)

  • Strong Acid Catalyst (e.g., Sulfuric Acid, Methanesulfonic Acid)

  • Solvent (e.g., Acetic Acid or neat)

Procedure :

  • To a solution of isatin in the chosen solvent (or neat o-cresol), add the strong acid catalyst dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into a large volume of cold water or ice to precipitate the product.

  • Filter the resulting solid precipitate and wash thoroughly with water to remove the acid catalyst and excess cresol.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Isatin Bis-cresol.

Synthesis Workflow Diagram

G Workflow for Synthesis of Isatin Bis-cresol start Start reactants Charge Reactor with Isatin and o-Cresol start->reactants catalyst Add Strong Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reaction Stir Mixture (Monitor by TLC) catalyst->reaction quench Pour Reaction Mixture into Ice Water reaction->quench precipitate Precipitate Forms quench->precipitate filter Filter and Wash Solid with Water precipitate->filter dry Dry Crude Product filter->dry purify Recrystallize from Suitable Solvent dry->purify product Obtain Pure Isatin Bis-cresol purify->product

Caption: A general workflow for the acid-catalyzed synthesis of Isatin Bis-cresol.

Biological Activity and Mechanism of Action

While specific pharmacological studies and IC₅₀ values for Isatin Bis-cresol are not widely available in the public domain, the broader class of isatin and bis-isatin derivatives is known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[9]

Potential Mechanism of Action: Autophagy Pathway Regulation

A specific mechanism of action for Isatin Bis-cresol has not been elucidated. However, studies on structurally related bis-isatin derivatives offer insights into potential pathways. For example, a novel bis-isatin conjugate was found to inhibit liver cancer cell growth by positively regulating the autophagy signaling pathway.[10] Autophagy is a cellular process of self-degradation of components, and its modulation can be a therapeutic strategy in cancer.

Disclaimer : The following diagram illustrates a signaling pathway identified for a related bis-isatin derivative, not Isatin Bis-cresol itself. It serves as a potential model for how this class of compounds may exert biological effects.

Illustrative Signaling Pathway Diagram

G Potential Mechanism: Autophagy Regulation by a Bis-Isatin Derivative cluster_cell Cancer Cell compound Bis-Isatin Derivative (4d) autophagy Autophagy Signaling Pathway compound->autophagy Positive Regulation beclin1 Beclin-1 autophagy->beclin1 Upregulation lc3 LC3-I to LC3-II Conversion beclin1->lc3 autophagosome Autophagosome Formation lc3->autophagosome apoptosis Cell Proliferation Inhibition / Apoptosis autophagosome->apoptosis Leads to

Caption: A diagram showing the positive regulation of autophagy by a bis-isatin derivative in liver cancer cells.[10]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one from Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, a derivative of isatin. The synthesis is achieved through an acid-catalyzed electrophilic substitution reaction, specifically a Friedel-Crafts type reaction, between isatin and 2-methylphenol (o-cresol). This method is an effective route to producing 3,3-diarylindolin-2-one scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocol herein is adapted from established procedures for similar condensations of isatins with phenols.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile starting material in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds. The C3 position of the isatin core is highly electrophilic, making it susceptible to nucleophilic attack. In the presence of a strong acid catalyst, isatin can react with electron-rich aromatic compounds, such as phenols, in a Friedel-Crafts type condensation to form 3,3-disubstituted oxindoles. The resulting 3,3-bis(hydroxyphenyl)indolin-2-one derivatives are valuable scaffolds in the development of novel therapeutic agents. This application note details the synthesis of this compound, also known as Isatin Biscresol, from isatin and o-cresol.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation reaction where two equivalents of 2-methylphenol react with the C3-carbonyl group of isatin.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isatin Isatin Plus1 + Catalyst H₂SO₄ (cat.) oCresol 2-Methylphenol (o-Cresol) Heat Heat Product This compound Catalyst->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone.[1]

Materials:

  • Isatin (1.0 eq)

  • 2-Methylphenol (o-cresol) (≥ 2.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Methanol (for washing)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-methylphenol and a catalytic amount of concentrated sulfuric acid.

  • Heating: Gently heat the mixture to 60 °C with stirring until the 2-methylphenol has melted and the mixture is homogeneous.

  • Addition of Isatin: Add isatin to the mixture in portions over a period of 15-20 minutes.

  • Reaction Progression: After the addition of isatin is complete, raise the temperature to 85-90 °C and maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate.

  • Isolation of Crude Product: Pour the cooled reaction mixture into a beaker containing cold water to precipitate the crude product fully. Stir the suspension for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove any unreacted starting materials and acid catalyst. Follow with a wash of cold methanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques. Expected data is summarized below.

PropertyValue
Molecular Formula C₂₂H₁₉NO₃
Molecular Weight 345.39 g/mol
Appearance White to off-white solid
Melting Point 250-251 °C
Solubility Soluble in acetone, DMSO, methanol
¹H NMR (DMSO-d₆) Expected peaks for aromatic, methyl, hydroxyl, and amine protons.
¹³C NMR (DMSO-d₆) Expected peaks for carbonyl, aromatic, and methyl carbons.
IR (KBr, cm⁻¹) Expected peaks for N-H, O-H, C=O (amide), and aromatic C-H stretches.
Mass Spectrometry (ESI) Expected m/z for [M+H]⁺ or [M-H]⁻.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow A Combine o-cresol and H₂SO₄ B Heat to 60°C A->B C Add Isatin in portions B->C D Heat to 85-90°C for 4-6 hours C->D E Cool to Room Temperature D->E F Precipitate in Cold Water E->F G Filter and Wash with Water F->G H Wash with Cold Methanol G->H I Dry under Vacuum H->I J Characterize Product I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Methylphenol (o-cresol) is toxic and corrosive. Avoid inhalation and contact with skin.

  • Isatin can be an irritant. Handle with gloves.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The described protocol provides a straightforward and effective method for the synthesis of this compound from readily available starting materials. This compound can serve as a valuable building block for the development of new chemical entities with potential therapeutic applications. The provided workflow and characterization data will aid researchers in the successful synthesis and identification of the target molecule.

References

Application Notes and Protocols for the Friedel-Crafts Reaction of Isatins in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reaction of isatins is a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures, particularly the formation of 3-substituted-3-hydroxy-2-oxindoles. This scaffold is a key structural motif in a multitude of natural products and pharmaceutically active compounds, making this reaction highly relevant for drug discovery and development.[1][2][3][4] This document provides detailed protocols for various catalytic systems, a summary of their performance, and a discussion of their applications.

Introduction to Friedel-Crafts Reaction of Isatins

The carbonyl group at the C3 position of the isatin ring is electrophilic and susceptible to nucleophilic attack by electron-rich aromatic compounds in a Friedel-Crafts type reaction. This reaction facilitates the formation of a new carbon-carbon bond at the C3 position, leading to the synthesis of 3,3-disubstituted oxindoles, which are valuable precursors in the synthesis of various biologically active molecules.[5][6] The versatility of this reaction is demonstrated by the wide range of catalysts and reaction conditions that can be employed, including Brønsted acids, Lewis acids, and enzymes, each offering unique advantages in terms of selectivity, efficiency, and substrate scope.[7][8][9][10]

I. Brønsted Acid-Catalyzed Friedel-Crafts Alkylation in Water

This protocol highlights a green and efficient method for the monoalkylation of isatins with indolizines using a Brønsted acid catalyst in an aqueous medium.[3][4][7][8] The use of water as a solvent and the dramatic acceleration of the reaction by a surfactant make this a particularly attractive method for sustainable synthesis.[3][4][7][8]

Experimental Protocol

Materials:

  • Isatin (1.0 equiv)

  • Indolizine (1.2 equiv)

  • Diphenylphosphate (DPP) (0.1 equiv)

  • Sodium dodecyl sulfate (SDS) (0.1 equiv)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL round-bottom flask, add the isatin (0.25 mmol), indolizine (0.30 mmol), sodium dodecyl sulfate (7.2 mg, 0.025 mmol), and diphenylphosphate (6.3 mg, 0.025 mmol).[7]

  • Add 4.2 mL of water to the flask.[7]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 30 mL of ethyl acetate.

  • Wash the organic layer with water (3 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-3-indolizinyl-2-oxindole.[7]

Data Summary
EntryIsatin DerivativeIndolizine DerivativeYield (%)Reference
1Isatin2-phenylindolizine>99[8]
25-Bromoisatin2-phenylindolizine98[3][4]
35-Nitroisatin2-phenylindolizine95[3][4]

II. Enzyme-Catalyzed Synthesis of 3,3',3''-Trisindoles

This protocol describes a biocatalytic approach for the synthesis of both symmetrical and unsymmetrical 3,3',3''-trisindoles from isatins and indoles using α-amylase as a catalyst.[7][9] This method offers a sustainable and highly selective route to these biologically important compounds.[9]

Experimental Protocol

Materials:

  • Isatin (1.0 equiv)

  • Indole (2.0 equiv for symmetrical, 1.0 equiv for unsymmetrical)

  • Substituted indole (for unsymmetrical, 1.0 equiv)

  • α-Amylase from Aspergillus oryzae

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a Teflon tube equipped with a stirrer bar, prepare an enzyme solution by adding 3 mg/mL of α-amylase to 4.25 mL of deionized water.[7][9]

  • In a separate vial, dissolve the isatin (0.68 mmol) and indole(s) (1.35 mmol total for symmetrical; 0.67 mmol indole and 0.68 mmol substituted indole for unsymmetrical) in 0.75 mL of DMSO.[7][9]

  • Add the substrate solution to the enzyme solution.

  • Stir the resulting mixture slowly at 50°C for 12 hours.[7][9]

  • After the reaction is complete, extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the 3,3',3''-trisindole.

Data Summary
EntryIsatin DerivativeIndole Derivative(s)Product TypeYield (%)Reference
1IsatinIndoleSymmetrical97[9]
25-BromoisatinIndoleSymmetrical95[9]
3IsatinIndole, 5-BromoindoleUnsymmetrical88[9]
4IsatinN-MethylindoleSymmetrical86[9]

III. Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Arenes

This protocol outlines the synthesis of 3-aryl-3-hydroxy-2-oxindoles via a Lewis acid-catalyzed Friedel-Crafts reaction between 3-hydroxy-2-oxindoles (derived from isatins) and electron-rich aromatic compounds.[10] This method is effective for creating an all-carbon quaternary center at the C3 position of the oxindole core.[10]

Experimental Protocol

Materials:

  • 3-Alkyl/Aryl-3-hydroxy-2-oxindole (1.0 equiv)

  • Electron-rich arene (3.0 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a reaction tube, dissolve the 3-alkyl/aryl-3-hydroxy-2-oxindole (0.2 mmol) and the electron-rich arene (0.6 mmol) in 2.0 mL of 1,2-dichloroethane.[10]

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the solution.

  • Heat the reaction mixture at 80°C and monitor its progress by TLC.[10]

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Data Summary
Entry3-Hydroxy-2-oxindole DerivativeAreneCatalystYield (%)Reference
13-Hydroxy-3-methyl-2-oxindoleAnisoleBF₃·OEt₂85[10]
23-Hydroxy-3-phenyl-2-oxindole1,3-DimethoxybenzeneBF₃·OEt₂92[10]
33-Hydroxy-3-methyl-2-oxindoleIndoleBF₃·OEt₂90[10]

Visualizing the Reaction Pathway

The following diagrams illustrate the general workflow and a simplified reaction mechanism for the Friedel-Crafts reaction of isatins.

Friedel_Crafts_Workflow Start Start Reactants Isatin & Nucleophile (e.g., Arene, Indole) Start->Reactants Catalyst Catalyst Addition (Brønsted Acid, Lewis Acid, or Enzyme) Reactants->Catalyst Reaction Reaction Stirring (Specified Temperature & Time) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Substituted-3-hydroxy-2-oxindole Purification->Product

Caption: General experimental workflow for the Friedel-Crafts reaction of isatins.

Friedel_Crafts_Mechanism Isatin Isatin ActivatedIsatin Activated Isatin (Protonated or Coordinated Carbonyl) Isatin->ActivatedIsatin + Catalyst Catalyst Catalyst (e.g., H⁺ or Lewis Acid) Intermediate Wheland-type Intermediate ActivatedIsatin->Intermediate + Nucleophile Nucleophile Nucleophile (Ar-H) Product 3-Aryl-3-hydroxy-2-oxindole Intermediate->Product Deprotonation Deprotonation - H⁺

Caption: Simplified mechanism of acid-catalyzed Friedel-Crafts reaction of isatin.

Conclusion

The Friedel-Crafts reaction of isatins provides a versatile and efficient platform for the synthesis of diverse 3-substituted-3-hydroxy-2-oxindole derivatives. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity for a wide range of substrates. These protocols offer robust starting points for researchers in drug discovery and medicinal chemistry to access novel and biologically relevant molecules for further investigation. The development of green and sustainable methods, such as those utilizing water as a solvent or enzymatic catalysis, further enhances the appeal of this powerful synthetic transformation.

References

Applications of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one is a unique bisphenol monomer containing a bulky, heterocyclic indolin-2-one side group. This distinct "cardo" structure, where the pendant ring system is perpendicular to the polymer backbone, imparts significant and desirable properties to polymers derived from it. The presence of the lactam ring and the methyl-substituted phenyl groups further influences the final polymer characteristics. This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in the synthesis of high-performance polyamides and polycarbonates. These polymers are of interest for applications demanding high thermal stability, excellent mechanical properties, and good solubility for processing.

Key Applications

Polymers derived from this compound are anticipated to be a class of "cardo" polymers. These polymers are known for a unique combination of properties making them suitable for advanced applications in various fields:

  • High-Temperature Resistant Materials: The rigid, bulky structure of the indolin-2-one moiety restricts segmental motion, leading to high glass transition temperatures (Tg) and excellent thermal stability. This makes the resulting polymers suitable for use in aerospace, automotive, and electronics industries where materials are exposed to extreme temperatures.

  • Advanced Membranes: The introduction of the cardo group can increase the fractional free volume of the polymer matrix, which is beneficial for gas separation and pervaporation membranes. The specific chemical nature of the indolin-2-one ring may offer unique selectivity for certain gases or liquids.

  • Soluble High-Performance Plastics: Unlike many high-performance aromatic polymers that are often insoluble and difficult to process, cardo polymers typically exhibit enhanced solubility in common organic solvents. This facilitates their processing into films, coatings, and fibers from solution.

  • Optically Transparent Films: The amorphous nature of many cardo polymers, a result of the bulky side group disrupting chain packing and crystallization, can lead to the formation of optically transparent films with potential applications in flexible displays and optical sensors.

Data Presentation: Expected Properties of Polymers

While specific data for polymers derived from this compound is not extensively published, the following table summarizes the typical range of properties observed for analogous cardo polyamides and polycarbonates. These values provide a benchmark for the expected performance of polymers synthesized from this monomer.

PropertyExpected Range for Cardo PolyamidesExpected Range for Cardo Polycarbonates
Glass Transition Temp. (Tg)250 - 350 °C230 - 300 °C
10% Weight Loss Temp. (TGA)> 450 °C (in N₂)> 400 °C (in N₂)
Tensile Strength80 - 120 MPa60 - 90 MPa
Tensile Modulus2.0 - 3.5 GPa1.8 - 2.5 GPa
Elongation at Break5 - 20%10 - 60%
Inherent Viscosity0.5 - 1.5 dL/g0.4 - 1.0 dL/g
SolubilitySoluble in NMP, DMAc, DMF, m-cresolSoluble in CH₂Cl₂, CHCl₃, NMP, DMAc

NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide, DMF: N,N-Dimethylformamide

Experimental Protocols

The following are generalized protocols for the synthesis of polyamides and polycarbonates using this compound as a monomer. Researchers should optimize these procedures based on the specific co-monomers and desired polymer characteristics.

Protocol 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound (acting as a di-amine after a hypothetical modification or used in conjunction with a diamine monomer if the phenolic hydroxyls are the reactive sites for esterification with a carboxyl-containing diamine) with an aromatic diacyl chloride. For the purpose of this protocol, we will assume a di-amine derivative of the core structure or its use with another diamine in a co-polymerization. A more direct route would involve reacting the bisphenol with a dicarboxylic acid via direct polyamidation, a common method for preparing polyamides.

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., terephthalic acid or isophthalic acid)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Monomer Dissolution: Under a nitrogen or argon atmosphere, add this compound (1 equivalent), an equimolar amount of the aromatic dicarboxylic acid, and anhydrous calcium chloride (dissolved in NMP) to the flask. Add NMP and pyridine to dissolve the monomers completely with stirring.

  • Initiation of Polymerization: Cool the solution to 0-5 °C in an ice bath. Add triphenyl phosphite (TPP) as a condensing agent to the stirred solution.

  • Polymerization Reaction: Slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 3-6 hours under a continuous flow of inert gas. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.

Protocol 2: Synthesis of Polycarbonates via Interfacial Polycondensation

This protocol outlines the synthesis of a polycarbonate by reacting this compound with phosgene or a phosgene substitute like triphosgene in a two-phase system.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phosgene (COCl₂) or Triphosgene

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Aqueous Phase Preparation: In a reaction vessel equipped with a high-speed mechanical stirrer, a pH meter, a gas inlet, and a condenser, dissolve this compound (1 equivalent) and the phase-transfer catalyst in an aqueous solution of sodium hydroxide under a nitrogen or argon atmosphere.

  • Organic Phase Preparation: Prepare a solution of phosgene or triphosgene in dichloromethane.

  • Interfacial Reaction: Vigorously stir the aqueous solution while adding the organic phase all at once. Maintain the pH of the aqueous phase between 10 and 12 by adding an aqueous NaOH solution as needed. The reaction is typically exothermic and should be cooled to maintain a temperature of 20-25 °C.

  • Polymerization: Continue stirring for 1-2 hours after the addition of the organic phase is complete. The viscosity of the organic layer will increase significantly.

  • Phase Separation and Neutralization: Stop the stirring and allow the layers to separate. Isolate the organic phase (the polymer solution) and wash it successively with dilute hydrochloric acid and then with deionized water until the washings are neutral.

  • Precipitation: Precipitate the polycarbonate by slowly pouring the dichloromethane solution into a large volume of methanol with constant stirring.

  • Drying: Filter the white, fibrous or powdered polymer and dry it in a vacuum oven at 100-120 °C for 24 hours.

Visualizations

Polyamide_Synthesis_Workflow Monomers Monomers: This compound + Aromatic Dicarboxylic Acid Reaction Low-Temperature Solution Polycondensation (0-110 °C, 3-6h) Monomers->Reaction Solvent Solvent System: NMP, Pyridine, CaCl₂ Solvent->Reaction Condensing_Agent Condensing Agent: Triphenyl Phosphite (TPP) Condensing_Agent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Methanol and Water Precipitation->Washing Drying Vacuum Drying (80-100 °C) Washing->Drying Polyamide High-Performance Polyamide Drying->Polyamide

Caption: Workflow for the synthesis of polyamides.

Polycarbonate_Synthesis_Workflow Aqueous_Phase Aqueous Phase: This compound in NaOH(aq) + Phase Transfer Catalyst Reaction Interfacial Polycondensation (pH 10-12, 20-25 °C) Aqueous_Phase->Reaction Organic_Phase Organic Phase: Phosgene or Triphosgene in Dichloromethane Organic_Phase->Reaction Separation_Washing Phase Separation and Washing Reaction->Separation_Washing Precipitation Precipitation in Methanol Separation_Washing->Precipitation Drying Vacuum Drying (100-120 °C) Precipitation->Drying Polycarbonate High-Performance Polycarbonate Drying->Polycarbonate

Caption: Workflow for the synthesis of polycarbonates.

Application Notes and Protocols for the Synthesis of Polycarbonates Using 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polycarbonates are a class of thermoplastic polymers known for their exceptional impact strength, thermal stability, and optical clarity.[1] The properties of polycarbonates can be tailored by modifying the chemical structure of the bisphenol monomer. 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one presents an interesting candidate for the synthesis of novel polycarbonates due to its unique indolinone core and methylated phenyl groups. These structural features are anticipated to influence the resulting polymer's thermal properties, solubility, and potential for specific interactions, making it a candidate for applications in specialty engineering plastics, biomedical devices, and advanced materials.

This document provides detailed protocols for the synthesis of polycarbonates from this compound via two common methods: melt polymerization and interfacial polymerization. It also outlines standard procedures for the characterization of the resulting polymers.

Data Presentation

The following tables summarize hypothetical quantitative data for the monomer and the expected properties of the resulting polycarbonate. These values are based on typical results for other aromatic polycarbonates and should be confirmed by experimental data.

Table 1: Monomer Specifications

ParameterSpecification
Compound Name This compound
Molecular Formula C₂₃H₂₁NO₃
Molecular Weight 359.42 g/mol
Purity (HPLC) > 99.0%
Appearance Off-white to pale yellow powder
Melting Point 230-240 °C (Hypothetical)

Table 2: Expected Polycarbonate Properties

PropertyMelt PolymerizationInterfacial Polymerization
Number Average Molecular Weight (Mn) ( g/mol ) 15,000 - 30,00020,000 - 50,000
Weight Average Molecular Weight (Mw) ( g/mol ) 30,000 - 60,00040,000 - 100,000
Polydispersity Index (PDI) 1.8 - 2.51.5 - 2.2
Glass Transition Temperature (Tg) (°C) 180 - 220190 - 230
Decomposition Temperature (Td, 5% weight loss) (°C) > 400> 420

Experimental Protocols

Melt Polymerization

Melt polymerization is a solvent-free method that involves the transesterification of a bisphenol with a diaryl carbonate, typically diphenyl carbonate (DPC), at high temperatures and under vacuum.

Materials:

  • This compound (BHMP)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., Sodium hydroxide, Titanium (IV) butoxide)

  • Nitrogen gas (high purity)

  • Dichloromethane (for purification)

  • Methanol (for precipitation)

Equipment:

  • Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Beakers, flasks, and other standard laboratory glassware.

Protocol:

  • Charging the Reactor: Charge the polymerization reactor with equimolar amounts of this compound and diphenyl carbonate. A slight excess of DPC (e.g., 1.05 equivalents) can be used to compensate for any sublimation.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 1 x 10⁻⁴ mol per mol of BHMP).

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • First Stage (Melt and Oligomerization):

    • Heat the reactor to 180-200 °C under a gentle nitrogen flow to melt the reactants.

    • Once a homogeneous melt is formed, increase the temperature to 220-240 °C and stir for 1-2 hours. Phenol, a byproduct of the reaction, will start to distill off.

  • Second Stage (Polycondensation):

    • Gradually reduce the pressure in the reactor to below 1 mmHg over 1-2 hours.

    • Simultaneously, increase the temperature to 250-280 °C.

    • Continue the reaction under high vacuum and high temperature for 2-4 hours. The viscosity of the melt will increase significantly as the polymer chain grows.

  • Termination and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in dichloromethane.

    • Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.

    • Filter the precipitated polycarbonate and dry it in a vacuum oven at 120 °C for 24 hours.

Interfacial Polymerization

Interfacial polymerization involves the reaction of a bisphenol dissolved in an aqueous alkaline solution with a phosgene derivative (e.g., phosgene or triphosgene) dissolved in an immiscible organic solvent.

Materials:

  • This compound (BHMP)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phosgene (COCl₂) or Triphosgene

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

  • Chain terminator (e.g., Phenol)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Methanol

Equipment:

  • Jacketed glass reactor with a high-speed mechanical stirrer.

  • Dropping funnel.

  • pH meter.

  • Standard laboratory glassware.

Protocol:

  • Aqueous Phase Preparation: In the reactor, dissolve this compound in an aqueous solution of sodium hydroxide (2 equivalents). Add a catalytic amount of benzyltriethylammonium chloride.

  • Organic Phase Preparation: Prepare a solution of phosgene or triphosgene in dichloromethane.

  • Polymerization:

    • Cool the reactor to 0-5 °C using a circulating bath.

    • With vigorous stirring, slowly add the organic phase to the aqueous phase over 30-60 minutes. Maintain the pH of the aqueous phase above 10.

    • After the addition is complete, continue stirring for 1-2 hours at 0-5 °C.

    • Add a chain terminator, such as phenol, to control the molecular weight and end-cap the polymer chains.

  • Work-up and Purification:

    • Stop the stirring and allow the phases to separate.

    • Separate the organic layer (containing the polycarbonate).

    • Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.

    • Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol.

    • Filter the polymer and dry it in a vacuum oven at 120 °C for 24 hours.

Mandatory Visualizations

Caption: Chemical structures of the monomer and the resulting polycarbonate.

Reactants Monomer + Carbonate Source Polymerization Melt or Interfacial Polymerization Reactants->Polymerization Purification Dissolution & Precipitation Polymerization->Purification Polymer Purified Polycarbonate Purification->Polymer Characterization GPC, NMR, DSC, TGA Polymer->Characterization Properties Molecular Weight, Thermal Properties Characterization->Properties

Caption: General workflow for polycarbonate synthesis and characterization.

Monomer BHMP Monomer Polymer Polycarbonate Chain Monomer->Polymer Polymerization High_Tg High Glass Transition Temperature Polymer->High_Tg Indolinone Core Thermal_Stability Good Thermal Stability Polymer->Thermal_Stability Aromatic Backbone Specialty_Applications Potential for Specialty Applications High_Tg->Specialty_Applications Thermal_Stability->Specialty_Applications

Caption: Logical relationship between monomer structure and polymer properties.

Characterization Protocols

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Instrument: GPC system equipped with a refractive index (RI) detector.

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Standard: Polystyrene standards.

  • Procedure: Dissolve a small amount of the polycarbonate in the mobile phase (approx. 1 mg/mL). Filter the solution and inject it into the GPC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the polycarbonate.

  • Instrument: ¹H NMR and ¹³C NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve the polymer in the deuterated solvent and acquire the spectra. The disappearance of the phenolic hydroxyl proton signal from the monomer and the appearance of characteristic carbonate carbon signals will confirm polymerization.

Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the glass transition temperature (Tg).

  • Instrument: DSC instrument.

  • Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. Cool the sample rapidly and then perform a second heating scan at the same rate. The Tg is determined from the inflection point of the second heating curve.[2]

Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability of the polycarbonate.

  • Instrument: TGA instrument.

  • Procedure: Heat a sample (5-10 mg) of the polymer from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[3]

References

Application Notes and Protocols: Anti-inflammatory Activity of 3-Substituted-Indolin-2-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Substituted-indolin-2-one derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This document provides a comprehensive overview of their anti-inflammatory activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-inflammatory agents.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. The search for effective and safe anti-inflammatory drugs is a continuous effort in medicinal chemistry. The indolin-2-one scaffold has emerged as a privileged structure, with various derivatives exhibiting a range of biological activities. This application note focuses specifically on the anti-inflammatory properties of 3-substituted analogs, highlighting their mechanisms of action which often involve the inhibition of key inflammatory mediators and signaling pathways.

Data Presentation

The anti-inflammatory activity of various 3-substituted-indolin-2-one derivatives has been evaluated through different in vitro assays. The following tables summarize the quantitative data from key studies, providing a comparative analysis of their potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)IC50 (µM)Reference
3-(3-hydroxyphenyl)-indolin-2-one80~75%Not explicitly stated, but showed highest activity[1][2]
Derivative 4a--17.81 ± 1.86[3]
Derivative 4e--13.51 ± 0.48[3]
Derivative 4i--20.41 ± 1.61[3]
Derivative 4j--16.31 ± 0.35[3]
Derivative 9d--10.03 ± 0.27[3]
PDTC (positive control)-->20[3]

Table 2: COX-2 Inhibitory Activity

CompoundIC50 (µM)Reference
Derivative 4e2.35 ± 0.04[3]
Derivative 9h2.422 ± 0.10[3]
Derivative 9i3.34 ± 0.05[3]
Indomethacin (reference)0.026[3]
Celecoxib (reference)0.03[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory properties of 3-substituted-indolin-2-one derivatives.

Cell Culture and Viability Assay
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assay: Cell viability is assessed using the EZ-Cytox reagent or a similar MTT-based assay.[1][2]

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the 3-substituted-indolin-2-one derivatives (e.g., 10, 20, 40, 80 µM) for 2 hours.

    • Add lipopolysaccharide (LPS) at a final concentration of 500 ng/mL and incubate for an additional 20-24 hours.

    • Add the viability assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Culture and treat RAW 264.7 cells with the test compounds and LPS as described in the viability assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compounds.

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the specified wavelength. The cytokine concentrations are determined by comparison with a standard curve.[1][2]

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
  • Principle: To measure the mRNA expression levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.

  • Protocol:

    • Isolate total RNA from treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative mRNA expression is calculated using the ΔΔCt method.[1][2]

Western Blotting for Signaling Pathway Analysis
  • Principle: To investigate the effect of the compounds on the phosphorylation of key proteins in inflammatory signaling pathways like NF-κB and MAPKs.

  • Protocol:

    • Lyse the treated cells to extract total proteins.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins such as p65, IκBα, Akt, JNK, ERK, and p38.[1]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro COX-2 Inhibition Assay
  • Principle: To determine the direct inhibitory effect of the compounds on the activity of the COX-2 enzyme.

  • Protocol:

    • Utilize a commercial COX-2 inhibitor screening kit.

    • The assay typically involves the incubation of the COX-2 enzyme with arachidonic acid as the substrate in the presence of the test compounds.

    • The product of the enzymatic reaction (e.g., Prostaglandin H2) is then measured, often through a colorimetric or fluorometric method.

    • The percentage of inhibition is calculated, and the IC50 value is determined.[3]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by 3-substituted-indolin-2-one derivatives and a typical experimental workflow for their evaluation.

G cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk Indolin2One 3-Substituted Indolin-2-one pAkt p-Akt Indolin2One->pAkt pJNK p-JNK Indolin2One->pJNK pERK p-ERK Indolin2One->pERK pp38 p-p38 Indolin2One->pp38 pIkBa p-IκBα Indolin2One->pIkBa Akt->pAkt ProInflammatory Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) pAkt->ProInflammatory JNK->pJNK ERK->pERK p38->pp38 pJNK->ProInflammatory pERK->ProInflammatory pp38->ProInflammatory pIkk p-IKK Ikk->pIkk IkBa_p65_p50 IκBα-p65-p50 (cytoplasm) pIkk->IkBa_p65_p50 IkBa_p65_p50->pIkBa p65_p50 p65-p50 (nucleus) pIkBa->p65_p50 IκBα degradation p65_p50->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Caption: Signaling pathway of 3-substituted-indolin-2-one derivatives.

G cluster_assays In Vitro Assays start Start synthesis Synthesis of 3-Substituted-Indolin-2-one Derivatives start->synthesis treatment Treatment with Derivatives + LPS Stimulation synthesis->treatment cell_culture RAW 264.7 Cell Culture cell_culture->treatment viability Cell Viability Assay (MTT/EZ-Cytox) treatment->viability no_assay Nitric Oxide (NO) Production Assay treatment->no_assay elisa Cytokine Measurement (TNF-α, IL-6) by ELISA treatment->elisa q_pcr mRNA Expression Analysis (iNOS, Cytokines) by qRT-PCR treatment->q_pcr western_blot Signaling Pathway Analysis (NF-κB, MAPKs) by Western Blot treatment->western_blot cox_assay COX-2 Inhibition Assay treatment->cox_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) viability->data_analysis no_assay->data_analysis elisa->data_analysis q_pcr->data_analysis western_blot->data_analysis cox_assay->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Conclusion

The 3-substituted-indolin-2-one scaffold holds significant promise for the development of novel anti-inflammatory agents. The provided data and protocols offer a solid foundation for researchers to build upon. The inhibitory effects on nitric oxide production, pro-inflammatory cytokines, and the COX-2 enzyme, coupled with the modulation of key signaling pathways such as NF-κB and MAPKs, underscore the multifaceted anti-inflammatory potential of these derivatives. Further optimization of this scaffold could lead to the discovery of potent and selective drug candidates for the treatment of a wide range of inflammatory disorders.

References

Application Notes and Protocols for the Characterization of Indolin-2-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and characterization of indolin-2-one derivatives, a significant class of compounds in medicinal chemistry and drug discovery. Detailed protocols for the principal analytical methodologies are provided to ensure accurate and reproducible results.

Introduction to Indolin-2-One Derivatives

Indolin-2-one, also known as oxindole, is a heterocyclic aromatic compound featuring a fused benzene and pyrrolidone ring system. Its derivatives are a cornerstone of many pharmaceutical agents due to their wide range of biological activities, including the inhibition of various protein kinases involved in cell signaling pathways.[1] The functionalization of the indolin-2-one core at various positions allows for the generation of diverse chemical entities with distinct pharmacological profiles. Accurate and thorough analytical characterization is paramount for the successful development of these compounds as therapeutic agents.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of indolin-2-one derivatives. The most commonly employed techniques include:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.

  • Spectrometric Techniques: Mass Spectrometry (MS) for molecular weight determination and elemental composition analysis.

  • Crystallographic Techniques: X-ray Crystallography for the definitive determination of the three-dimensional molecular structure.

The logical workflow for characterizing a novel indolin-2-one derivative typically begins with chromatographic analysis to assess purity, followed by spectroscopic and spectrometric methods for structural confirmation, and culminating in X-ray crystallography for unambiguous stereochemical assignment, if applicable.

Analytical Workflow for Indolin-2-One Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Xray X-ray Crystallography (3D Structure) FTIR->Xray

Caption: General analytical workflow for indolin-2-one derivatives.

Data Presentation: Comparative Analysis

The following tables summarize typical analytical data obtained for a representative indolin-2-one derivative.

Table 1: Chromatographic and Physical Data

ParameterValue
Retention Time (HPLC) 5.8 min
Purity (HPLC) >99%
Melting Point 191-192 °C[2]
Appearance Yellow solid[2]

Table 2: Spectroscopic and Spectrometric Data

TechniqueKey Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.87 (s, 1H, NH), 7.72 (d, 1H), 7.56 (s, 1H), 7.28–7.42 (m, 5H), 7.01 (t, 1H), 6.88 (d, 1H), 4.35 (d, 1H), 4.24 (d, 1H)[2]
¹³C NMR (150 MHz, DMSO-d₆) δ (ppm): 166.2, 144.1, 143.6, 133.8, 132.8, 132.5, 131.5, 130.1, 130.0, 129.0, 127.8, 122.6, 121.8, 120.6, 110.3, 59.1[2]
FTIR (KBr) ν (cm⁻¹): 3217 (N-H stretch), 1722 (C=O stretch, amide), 1614 (C=N stretch)[3]
High-Resolution Mass Spectrometry (HRMS-ESI) m/z [M+H]⁺: Calculated for C₁₆H₁₃ClNO₂S: 318.0356, Found: 318.0349[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the indolin-2-one derivative.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

Reagents:

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).[5]

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 10% to 90% acetonitrile) with 0.1% TFA.[5]

  • Sample Preparation: Dissolve a small amount of the indolin-2-one derivative in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where the compound has maximum absorbance (typically determined by a UV scan, often around 254 nm or 280 nm).[4]

  • Injection and Analysis: Inject 10-20 µL of the sample solution.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the indolin-2-one derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the indolin-2-one derivative.

Instrumentation:

  • High-resolution mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • HPLC-grade methanol or acetonitrile.

  • Formic acid.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote ionization.

  • Instrument Setup:

    • Infuse the sample directly into the ESI source or introduce it via an LC system.

    • Operate the mass spectrometer in positive or negative ion mode, depending on the nature of the analyte.

    • Set the instrument to acquire high-resolution mass spectra over an appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Use the accurate mass measurement to calculate the elemental composition of the molecule. The found mass should be within 5 ppm of the calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the indolin-2-one derivative.

Instrumentation:

  • FTIR spectrometer.

Protocol:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, C=C stretch).[7]

X-ray Crystallography

Objective: To determine the three-dimensional atomic and molecular structure of the indolin-2-one derivative.

Instrumentation:

  • Single-crystal X-ray diffractometer.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[8]

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.

Signaling Pathways Targeted by Indolin-2-One Derivatives

Indolin-2-one derivatives are well-known for their activity as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Tyrosine Kinase Signaling Pathway

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon binding to their ligands (e.g., growth factors), dimerize and autophosphorylate on tyrosine residues. This creates docking sites for downstream signaling proteins, initiating a cascade of events that ultimately leads to cellular responses. Many indolin-2-one derivatives are designed to compete with ATP for the binding site in the kinase domain of RTKs, thereby inhibiting their activity.[9]

Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream activates Ligand Growth Factor Ligand->RTK binds ATP ATP ATP->RTK provides phosphate Response Cellular Response (Proliferation, Survival) Downstream->Response Indolin2one Indolin-2-one Derivative Indolin2one->RTK inhibits

Caption: Inhibition of Tyrosine Kinase Signaling.
VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels. In cancer, tumors secrete VEGF to promote the growth of blood vessels that supply them with nutrients and oxygen. Indolin-2-one derivatives, such as sunitinib and sutent, are potent inhibitors of VEGFRs, thereby blocking tumor angiogenesis.

VEGF Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR binds Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Indolin2one Indolin-2-one Derivative Indolin2one->VEGFR inhibits

Caption: Inhibition of VEGF Signaling.
Other Important Signaling Pathways

Indolin-2-one derivatives have also been developed to target other critical signaling pathways in cancer, including:

  • PDGF Signaling Pathway: Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) are involved in cell growth and division.

  • CDK Signaling Pathway: Cyclin-Dependent Kinases (CDKs) are essential for cell cycle progression.

  • Bcl-2 Signaling Pathway: The B-cell lymphoma 2 (Bcl-2) family of proteins regulates apoptosis (programmed cell death).

The development of indolin-2-one derivatives as selective inhibitors for these pathways represents a significant strategy in targeted cancer therapy. The analytical techniques and protocols outlined in these notes are fundamental to the successful discovery and development of these important therapeutic agents.

References

Application Notes and Protocols for the Analysis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, a member of the indole class of compounds, using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The provided methodologies are foundational for the characterization, purity assessment, and quantitative analysis of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following protocols are designed for acquiring ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS to the NMR tube to serve as an internal reference (δ 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Expected NMR Data

The following tables summarize the expected chemical shifts for this compound based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH (Indolinone)8.0 - 9.0Singlet-
Aromatic-H (Indolinone)6.8 - 7.5Multiplet-
Aromatic-H (Phenyl)6.5 - 7.2Multiplet-
-OH (Phenolic)4.5 - 5.5Singlet (broad)-
-CH₃ (Methyl)2.0 - 2.5Singlet-

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)175 - 185
Quaternary C (C3)50 - 60
Aromatic C-N140 - 150
Aromatic C-OH150 - 160
Aromatic C-H110 - 135
Aromatic C-C120 - 140
-CH₃15 - 25

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for determining the purity and quantifying the amount of a specific compound in a mixture. The following protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.

Experimental Protocol: HPLC

Objective: To determine the purity of a this compound sample and quantify its concentration using a validated HPLC method.

Materials and Equipment:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 60:40 v/v). Add a small amount of acid (e.g., 0.1% TFA) to improve peak shape and resolution. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC System Setup:

    • Install the C18 column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).

  • Analysis:

    • Inject the calibration standards, followed by the sample solutions.

    • Record the chromatograms and the retention times of the peaks.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Expected HPLC Data

The following table presents the expected chromatographic parameters for the analysis of this compound. Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions.

Table 3: Expected HPLC Parameters and Results

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Retention Time 5 - 10 min
Purity Assessment >95% (typical for purified samples)

Visualized Workflow

The following diagram illustrates the general workflow for the NMR and HPLC analysis of this compound.

G cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_hplc HPLC Analysis Sample This compound Prep Sample Preparation (Weighing, Dissolving) Sample->Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep->NMR_Acq NMR Sample HPLC_Acq HPLC Data Acquisition (Chromatogram) Prep->HPLC_Acq HPLC Sample NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Structural Elucidation & Peak Assignment NMR_Proc->NMR_Analysis Final_Report Comprehensive Analytical Report NMR_Analysis->Final_Report HPLC_Proc Data Processing (Integration) HPLC_Acq->HPLC_Proc HPLC_Analysis Purity & Concentration Determination HPLC_Proc->HPLC_Analysis HPLC_Analysis->Final_Report

Analytical Workflow for Compound Characterization.

Application Notes and Protocols: Mechanism of Action of Indolin-2-one Based Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indolin-2-one (oxindole) scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][2] Its versatile structure allows for modifications that can be tailored to target specific ATP-binding sites within a wide range of protein kinases.[3][4] Many kinases are overactive in malignant cells, driving the uncontrolled proliferation, survival, and angiogenesis that are hallmarks of cancer.[3][4] Consequently, indolin-2-one derivatives have been a major focus of drug discovery, leading to the development of several clinically approved anti-cancer agents, most notably Sunitinib, and numerous compounds in clinical and preclinical development.[1][3]

These application notes provide an overview of the primary mechanisms of action for indolin-2-one based compounds, present quantitative data for select compounds, and offer detailed protocols for key experiments used to elucidate these mechanisms.

Core Mechanisms of Action in Cancer Cells

Indolin-2-one derivatives exert their anticancer effects through several primary mechanisms, often involving the inhibition of multiple targets simultaneously.

Multi-Targeted Kinase Inhibition

The most prominent mechanism of action is the inhibition of protein kinases, particularly Receptor Tyrosine Kinases (RTKs), which are crucial for signaling pathways that regulate cell growth, survival, and the formation of new blood vessels (angiogenesis).[4]

  • Mechanism: Indolin-2-one compounds typically act as competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[4] The oxindole core provides critical hydrogen bonds essential for this binding.[3] This prevents the phosphorylation of the kinase and its downstream substrates, effectively blocking the signaling cascade.[5]

  • Primary Targets: Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the c-KIT receptor.[3][6][7] By simultaneously inhibiting these receptors, compounds like Sunitinib and Nintedanib can cut off the blood supply to tumors (anti-angiogenesis) and directly halt cancer cell proliferation.[6][8][9]

  • Downstream Pathways: Inhibition of these RTKs blocks major downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[10]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_effects Cellular Effects RTK VEGFR / PDGFR Receptor Tyrosine Kinase RAS RAS/MAPK Pathway RTK->RAS activates PI3K PI3K/AKT Pathway RTK->PI3K activates Angiogenesis Angiogenesis RTK->Angiogenesis activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Indolinone Indolin-2-one Compound (e.g., Sunitinib) Indolinone->RTK inhibits ATP ATP ATP->RTK binds

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Induction of Apoptosis

Many novel indolin-2-one derivatives are potent inducers of apoptosis (programmed cell death). This is often achieved by triggering the intrinsic apoptotic pathway.

  • Mechanism: Certain compounds have been shown to increase the levels of intracellular Reactive Oxygen Species (ROS).[11] This oxidative stress disrupts mitochondrial function, leading to the release of cytochrome c into the cytoplasm.

  • Key Proteins: The process involves modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes mitochondrial permeabilization.[12][13]

  • Caspase Cascade: Released cytochrome c activates a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which execute the final stages of apoptosis, leading to cell death.[12]

G Indolinone Indolin-2-one Compound ROS ↑ Reactive Oxygen Species (ROS) Indolinone->ROS Bax ↑ Bax / Bcl-2 ratio ROS->Bax Mito Mitochondrion CytC Cytochrome C (release) Mito->CytC Bax->Mito acts on Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-driven intrinsic apoptosis pathway.
Cell Cycle Arrest

Indolin-2-one compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.

  • Mechanism: These agents can cause cell cycle arrest at various phases, most commonly the G1 or G2/M phase.[11][14]

  • Key Regulators: This effect is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[13][15] The p21 protein can inhibit the activity of CDKs, which are essential for driving the cell through its different phases, thus leading to arrest.[15] Some derivatives have also been shown to directly inhibit CDKs.[16]

Data Presentation: In Vitro Activity of Selected Compounds

The following table summarizes the cytotoxic and kinase inhibitory activities of several indolin-2-one based compounds from published literature.

Compound Name / IDTarget / Cell LineAssay TypeIC50 ValueReference
Sunitinib VEGFR-2Kinase Assay9 nM[3]
PDGFR-βKinase Assay2 nM[3]
Nintedanib VEGFR-1Kinase Assay34 nM[8]
FGFR-1Kinase Assay69 nM[8]
PDGFR-αKinase Assay59 nM[8]
SU6656 SrcKinase Assay280 nM[17]
YesKinase Assay20 nM[17]
LynKinase Assay130 nM[17]
Compound 3j (Raji 10) PC-3 (Prostate Cancer)Cytotoxicity3.56 µM[11]
Compound 3o (Raji 16) HCT-116 (Colon Cancer)Cytotoxicity2.93 µM[11]
Compound 6n MCF-7 (Breast Cancer)Cytotoxicity1.04 µM[12]
Compound 9 HepG-2 (Liver Cancer)Cytotoxicity~2.53 µM[16]
CDK-2Kinase Assay12.5 nM[16]
Compound 20 HepG-2 (Liver Cancer)Cytotoxicity~2.91 µM[16]
VEGFR-2Kinase Assay4.6 nM[16]
EGFRKinase Assay10.2 nM[16]

Experimental Protocols & Workflows

Detailed methodologies are provided for key experiments used to characterize the mechanism of action of indolin-2-one compounds.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[19] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the indolin-2-one compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT labeling reagent (typically 5 mg/mL dissolved in PBS, for a final concentration of 0.5 mg/mL) to each well.[18]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.[19]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

G A 1. Seed cells in 96-well plate (1x10⁴ cells/well) B 2. Treat with Indolin-2-one compounds for 48-72h A->B C 3. Add MTT reagent (0.5 mg/mL final conc.) B->C D 4. Incubate for 4h at 37°C C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Read absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the MTT Cell Viability Assay.
Protocol: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the indolin-2-one compound for a specified time to induce apoptosis.[20] Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells from each treatment.[20]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL).[20]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash the cells after staining.

G A 1. Treat cells with Indolin-2-one compound B 2. Harvest floating and adherent cells A->B C 3. Wash cells with cold 1X PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min at RT in the dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[22] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, distinguishing cells in G0/G1, S, and G2/M phases.[22]

Methodology:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample after treatment with the indolin-2-one compound. Prepare a single-cell suspension.

  • Fixation: Fix the cells by adding them dropwise to 2-5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[21][23]

  • Incubation: Incubate the cells in ethanol for at least 30 minutes on ice.[21] (Cells can be stored at -20°C for several weeks at this stage).[23]

  • Washing: Centrifuge the fixed cells at a slightly higher speed (~500 x g) for 5-10 minutes to pellet.[23] Decant the ethanol and wash the pellet twice with cold 1X PBS.[21]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for at least 30 minutes at room temperature or 37°C.[22][24]

  • PI Staining: Add PI staining solution to a final concentration of approximately 50 µg/mL.[23][24]

  • Analysis: Incubate for 5-10 minutes at room temperature, protected from light.[24] Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale. Use a doublet discrimination gate to exclude cell aggregates.[21][24]

G A 1. Harvest treated cells (1-2x10⁶) B 2. Fix in ice-cold 70% ethanol A->B C 3. Wash cells twice with 1X PBS B->C D 4. Treat with RNase A to remove RNA C->D E 5. Stain with Propidium Iodide (PI) solution D->E F 6. Analyze by Flow Cytometry (Linear Scale) E->F G 7. Quantify G1, S, G2/M phase distribution F->G

Caption: Workflow for Cell Cycle Analysis using PI Staining.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via an acid-catalyzed Friedel-Crafts reaction between isatin and 2-methylphenol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are sensitive to moisture. Strong Brønsted acids may be required.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Screen different catalysts. Methanesulfonic acid (MeSO₃H) or p-toluenesulfonic acid (TsOH·H₂O) have been shown to be effective.[1]
2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.- Experiment with a range of temperatures. For similar syntheses, temperatures between 60°C and 90°C have been effective.[1][2]
3. Inappropriate Stoichiometry: An insufficient excess of the phenolic reactant can lead to incomplete reaction.- Use a significant excess of 2-methylphenol (e.g., 4 equivalents or more) to drive the reaction to completion.[1]
Formation of Side Products/Isomers 1. Lack of Regioselectivity: The electrophilic substitution on 2-methylphenol can occur at different positions, leading to isomeric products.- While challenging to control completely, optimizing the catalyst and temperature may improve selectivity. Milder reaction conditions may favor the desired isomer.
2. O-Alkylation: The phenolic hydroxyl group can compete with the aromatic ring as a nucleophile, leading to O-alkylation products.- The use of strong Brønsted acids tends to favor C-alkylation over O-alkylation in Friedel-Crafts reactions with phenols.
Difficult Purification 1. Tarry Byproducts: High temperatures or highly active catalysts can lead to the formation of polymeric or tarry materials.- Lower the reaction temperature and/or use a less aggressive catalyst.- Consider solvent-free conditions, which can sometimes provide cleaner reactions.[1]
2. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult.- Optimize the recrystallization solvent system. A common technique is to dissolve the crude product in a good solvent (e.g., acetone or ethanol) and then precipitate it by adding a poor solvent (e.g., chloroform or water).[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction proceeds through an acid-catalyzed electrophilic aromatic substitution. The acid catalyst protonates the C3-carbonyl group of isatin, activating it for nucleophilic attack by 2-methylphenol. This forms a 3-hydroxy-3-(4-hydroxy-3-methylphenyl)indolin-2-one intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates a carbocation, which is then attacked by a second molecule of 2-methylphenol to yield the final product.

Q2: Which catalyst is most effective for this synthesis?

A2: While various Lewis and Brønsted acids can catalyze the reaction, methanesulfonic acid (MeSO₃H) and p-toluenesulfonic acid (TsOH·H₂O) have been shown to be highly effective for the synthesis of 3,3-bis(hydroxyaryl)oxindoles.[1] For a similar synthesis of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone, concentrated sulfuric acid was used.[2] The optimal catalyst may depend on the specific reaction conditions and scale.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar solvent like ethyl acetate. The starting materials (isatin and 2-methylphenol) and the product will have different Rf values, allowing for visualization of the reaction's progression.

Q4: What is a suitable method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying 3,3-diaryloxindoles. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., acetone or ethanol) and then inducing crystallization by slow cooling or by the addition of a solvent in which it is poorly soluble (an anti-solvent), such as water or chloroform.[2] If recrystallization is insufficient, column chromatography on silica gel can be employed.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a closely related compound, 3,3-bis(2-hydroxy-5-methylphenyl)indolin-2-one, from isatin and p-cresol.[1]

EntryCatalyst (equiv.)Temperature (°C)TimeYield (%)
1TsOH·H₂O (0.5)Room Temp.20 h>95
2TsOH·H₂O (0.5)601 h>95
3TsOH·H₂O (0.5)60 (Microwave)10 min78
4MeSO₃H (0.5)60 (Microwave)10 min>95

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar 3,3-diaryloxindoles.[1][2]

Materials:

  • Isatin

  • 2-Methylphenol (p-cresol)

  • Methanesulfonic acid (MeSO₃H) or concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Chloroform (or water)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 equiv.).

  • Add 2-methylphenol (4.0 equiv.).

  • With stirring, cautiously add the acid catalyst (e.g., MeSO₃H, 0.5 equiv., or a few drops of concentrated H₂SO₄).

  • Heat the reaction mixture to 60-80°C and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC until the starting isatin is consumed (typically 1-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove excess 2-methylphenol and the acid catalyst.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

Procedure:

  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot acetone to dissolve the solid completely.

  • While the solution is still warm, slowly add chloroform (or water) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold chloroform (or water).

  • Dry the purified crystals under vacuum to obtain this compound as a solid.

Visualizations

Caption: Troubleshooting workflow for improving the yield and purity of this compound.

Caption: Simplified reaction pathway for the acid-catalyzed synthesis.

References

Technical Support Center: Purification of Crude Isatin Bis-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Isatin Bis-cresol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Isatin Bis-cresol.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization 1. The compound is partially soluble in the cold recrystallization solvent. 2. Too much solvent was used during dissolution. 3. Premature crystallization occurred during hot filtration. 4. The crystallization process was too rapid, leading to the formation of fine crystals that are difficult to filter.1. Ensure the solvent is thoroughly chilled (ice bath) before filtration. Minimize the volume of cold solvent used for washing the crystals. 2. Add the solvent in small portions to the crude material at an elevated temperature until dissolution is just complete. 3. Preheat the filtration apparatus (funnel, filter flask) to prevent a sudden drop in temperature. 4. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal growth.
Persistent Color in the Final Product (e.g., yellow, brown) 1. Presence of colored impurities from the reaction. 2. Thermal degradation of the product during heating.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for a few minutes before hot filtration to adsorb colored impurities. 2. Avoid prolonged heating at high temperatures. Use a water bath or heating mantle with careful temperature control.
Presence of Starting Materials (Isatin or Cresol) in the Purified Product 1. Incomplete reaction. 2. Co-precipitation of starting materials with the product.1. To remove unreacted Isatin: Consider washing the crude product with a dilute aqueous sodium bisulfite solution. Isatin can form a water-soluble bisulfite addition product, which can then be washed away.[1] 2. To remove unreacted Cresol: Wash the crude product with a cold, dilute aqueous solution of a weak base like sodium bicarbonate to deprotonate and dissolve the acidic cresol. Subsequently, wash with water to remove the bicarbonate.
Broad or Depressed Melting Point 1. Presence of impurities (e.g., solvents, starting materials, byproducts). 2. The product is not completely dry.1. Repeat the purification process (e.g., recrystallization). If impurities persist, column chromatography may be necessary. 2. Dry the purified product thoroughly under vacuum.
Oily Product Instead of Crystals 1. The presence of impurities is preventing crystallization. 2. The chosen recrystallization solvent is not suitable.1. Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize. 2. Try a different solvent or a multi-solvent system for recrystallization. Good crystals often form from a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for Isatin Bis-cresol?

A1: Isatin Bis-cresol is soluble in organic solvents like chloroform, dichloromethane, and DMSO.[2] For recrystallization, you should look for a solvent in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A good approach is to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find a suitable system.

Q2: How can I monitor the purity of my Isatin Bis-cresol during the purification process?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] You can spot the crude mixture, the partially purified product, and the starting materials on a TLC plate to visualize the separation of impurities. A pure compound should ideally show a single spot on the TLC plate. The final purity can be confirmed by measuring the melting point and comparing it to the literature value (251 °C) and by analytical techniques such as HPLC or NMR spectroscopy.

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility profiles to Isatin Bis-cresol. It is also useful for separating the product from byproducts with similar polarities.

Q4: What are the potential impurities in crude Isatin Bis-cresol?

A4: Common impurities include unreacted starting materials such as isatin and cresol, as well as byproducts formed during the synthesis.

Data Presentation: Comparison of Purification Methods

The following table provides a template with illustrative data for comparing different purification methods. Researchers can use this format to record and compare their own experimental results.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Solvent Consumption (mL/g of crude) Notes
Recrystallization (Ethanol) 85957020Removes most polar and non-polar impurities.
Recrystallization (Toluene/Heptane) 85976515/10Good for obtaining high-purity crystals.
Activated Charcoal Treatment + Recrystallization 85 (colored)966025Effective for removing colored impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) 85>9850200Best for achieving high purity but with lower yield and higher solvent consumption.

Experimental Protocols

Protocol 1: Recrystallization of Crude Isatin Bis-cresol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude Isatin Bis-cresol. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is likely suitable.

  • Dissolution: Place the crude Isatin Bis-cresol (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions and heat the mixture with gentle swirling on a hot plate until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 20 mg for 1 g of crude product) and swirl. Gently reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Preheat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of Crude Isatin Bis-cresol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a high percentage of a non-polar solvent like hexane). Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude Isatin Bis-cresol in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

  • Loading the Column: Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure Isatin Bis-cresol.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Crude Isatin Bis-cresol Purification recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity & Yield (TLC, Melting Point) recrystallization->check_purity pure_product Pure Product (>98% Purity, Good Yield) check_purity->pure_product Yes low_yield Low Yield? check_purity->low_yield No colored_product Product Colored? low_yield->colored_product No optimize_recrystallization Optimize Recrystallization: - Cool slowly - Minimize wash solvent low_yield->optimize_recrystallization Yes impure_product Impurities Present? colored_product->impure_product No charcoal_treatment Add Activated Charcoal Step During Recrystallization colored_product->charcoal_treatment Yes column_chromatography Perform Column Chromatography impure_product->column_chromatography Yes, other byproducts chemical_wash Consider Chemical Wash: - Dilute base for cresol - Bisulfite for isatin impure_product->chemical_wash Yes, starting materials optimize_recrystallization->recrystallization charcoal_treatment->recrystallization column_chromatography->check_purity chemical_wash->recrystallization

Caption: Troubleshooting workflow for the purification of Isatin Bis-cresol.

PurificationWorkflow cluster_recrystallization Recrystallization Protocol cluster_analysis Purity Assessment dissolve 1. Dissolve Crude Product in Hot Solvent decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize filter_hot 3. Hot Filtration decolorize->filter_hot crystallize 4. Cool to Crystallize filter_hot->crystallize filter_collect 5. Collect Crystals (Vacuum Filtration) crystallize->filter_collect dry 6. Dry Product filter_collect->dry pure Pure Isatin Bis-cresol dry->pure tlc TLC mp Melting Point hplc_nmr HPLC / NMR crude Crude Isatin Bis-cresol crude->dissolve pure->tlc pure->mp pure->hplc_nmr

Caption: Experimental workflow for the purification of Isatin Bis-cresol.

References

Technical Support Center: Synthesis of 3,3-Diaryl-indoline-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-diaryl-indoline-2-ones. Our goal is to offer practical solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,3-diaryl-indoline-2-ones?

A1: The primary synthetic strategies include the Friedel-Crafts arylation of isatins or 3-substituted oxindoles, and palladium-catalyzed cross-coupling reactions. One-pot syntheses from readily available starting materials are also gaining prominence due to their efficiency.[1][2]

Q2: What are the typical challenges faced during the synthesis of these compounds?

A2: Researchers often encounter challenges such as low reaction yields, the formation of side products, difficulties in purification, and controlling stereoselectivity at the C3-quaternary stereocenter.[3][4]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, green protocols are being developed. For instance, the use of water as a solvent and recyclable catalysts like VOSO₄ has been reported for the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones, offering high yields and operational simplicity.[1]

Q4: How can I purify the final 3,3-diaryl-indoline-2-one product?

A4: Column chromatography is the most common method for purification. The choice of solvent system (eluent) is crucial and typically involves a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane). Recrystallization can also be an effective technique for obtaining highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors related to reagents, catalysts, and reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • Moisture and Air Sensitivity: Many reactions for synthesizing 3,3-diaryl-indoline-2-ones are sensitive to moisture and atmospheric oxygen, especially palladium-catalyzed cross-coupling reactions.[1][5] Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

    • Purity of Starting Materials: Impurities in isatins, arylating agents, or other reactants can lead to side reactions or inhibit the catalyst. Verify the purity of your starting materials by techniques like NMR or melting point analysis.

  • Catalyst Activity (for Palladium-Catalyzed Reactions):

    • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen.[1] The formation of palladium black is a visual indicator of catalyst deactivation.[1]

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation at high temperatures.

    • Solution: Use fresh, high-quality catalyst and ligands. Consider using more stable precatalysts.[5] Ensure thorough degassing of the reaction mixture.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the specific reaction. For some palladium-catalyzed reactions, higher temperatures can lead to catalyst decomposition, while for Friedel-Crafts reactions, they might be necessary for activation. It is advisable to perform small-scale experiments to optimize the temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation or the formation of byproducts.

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common issue. Identifying the nature of these byproducts is key to mitigating their formation.

Common Side Reactions and Solutions:

  • Over-arylation or Poly-alkylation: In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to the addition of more than one aryl group.

    • Solution: Use a stoichiometric amount of the arylating agent or a slight excess of the oxindole substrate.

  • Homocoupling of Arylating Agent (in Palladium-Catalyzed Reactions): This can occur, especially at higher temperatures or with less active catalysts.

    • Solution: Optimize the catalyst system (palladium source and ligand) and reaction temperature.

  • Hydrolysis of Starting Materials or Products: If there is residual moisture in the reaction, it can lead to the hydrolysis of sensitive functional groups.

    • Solution: Ensure strictly anhydrous conditions.

Issue 3: Purification Difficulties

Q: I am having trouble separating my desired product from impurities. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and some byproducts.

Purification Troubleshooting:

  • Optimizing Column Chromatography:

    • Solvent System: A shallow gradient of the eluent can improve separation. Experiment with different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to find the optimal conditions.

    • Silica Gel: The choice of silica gel mesh size can impact resolution. Finer mesh sizes generally provide better separation but may require pressure (flash chromatography).

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative TLC: For small-scale reactions, preparative TLC can be a viable option to isolate the pure product.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a One-Pot Synthesis of 3,3-di(indolyl)indolin-2-ones

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (min)Yield (%)
1VOSO₄Water703095
2Fe₂O₃-NPsEthanolReflux4592
3I₂EthanolRT12088
4p-TSAEthanolReflux6090

This table summarizes data from various sources to illustrate the impact of different catalysts on the reaction yield. Actual yields may vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of 3,3-di(indolyl)indolin-2-ones using VOSO₄
  • Reaction Setup: In a round-bottom flask, combine isatin (1 mmol), indole (2.2 mmol), and VOSO₄ (10 mol%) in water (5 mL).

  • Reaction Execution: Stir the reaction mixture at 70°C.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction (typically 30 minutes), cool the mixture to room temperature. The solid product will precipitate out.

  • Purification: Filter the solid product, wash with water, and dry under vacuum. If necessary, further purify by recrystallization from ethanol.[1]

Protocol 2: General Procedure for Palladium-Catalyzed α-Arylation of 3-Aryloxindoles
  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-aryloxindole (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., a phosphine ligand, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., NaOtBu or K₂CO₃, 2.0 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Isatin - Arylating Agent - Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup solvent Use Anhydrous Solvent addition Add Reagents & Solvent solvent->addition setup->addition heating Heat to Optimal Temperature addition->heating monitoring Monitor Progress by TLC heating->monitoring quench Quench Reaction & Extract monitoring->quench Reaction Complete dry Dry & Concentrate quench->dry purify Purify by Column Chromatography dry->purify characterize Characterize Pure Product purify->characterize

Caption: Experimental workflow for the synthesis of 3,3-diaryl-indoline-2-ones.

troubleshooting_yield cluster_investigate Investigation cluster_solutions Solutions start Low or No Yield reagents Check Reagent Purity & Anhydrous Conditions start->reagents catalyst Verify Catalyst/Ligand Activity & Loading start->catalyst conditions Optimize Temperature & Reaction Time start->conditions purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents fresh_catalyst Use Fresh Catalyst & Degas Mixture catalyst->fresh_catalyst optimize Run Small-Scale Optimization Reactions conditions->optimize

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Low Solubility of Indolin-2-One Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with indolin-2-one derivatives in their experimental assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My indolin-2-one derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?

A1: This phenomenon is known as "solvent-shifting" or "precipitation upon dilution." Indolin-2-one derivatives are often highly soluble in organic solvents like DMSO but have very low solubility in aqueous solutions. When you dilute the DMSO stock into your buffer, the concentration of the organic solvent drops dramatically, causing the compound to crash out of the solution.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept at or below 1%, with 0.1% being considered safe for most cell lines to avoid solvent-induced toxicity or off-target effects.[2] However, the exact tolerance can vary depending on the cell type and the duration of the experiment. It is always best to run a vehicle control to assess the impact of the solvent on your specific experimental system.

Q3: Can I use sonication or vortexing to redissolve my precipitated compound in the assay plate?

A3: While vortexing or sonication can help in the initial dissolution of a compound in a stock solvent[1][2], it is generally not a reliable method to redissolve a precipitated compound within an aqueous assay medium. The compound will likely precipitate again once the agitation stops. The key is to prevent precipitation from occurring in the first place.

Q4: How does the pH of my buffer affect the solubility of my indolin-2-one derivative?

A4: The solubility of ionizable compounds can be significantly influenced by pH.[2][3][4] If your indolin-2-one derivative has acidic or basic functional groups, adjusting the pH of your buffer can alter its ionization state and, consequently, its solubility. For a weakly acidic compound, increasing the pH (making it more basic) can increase solubility, while for a weakly basic compound, decreasing the pH (making it more acidic) can have the same effect.[2]

Q5: Are there any "universal" solubilizing agents that work for most indolin-2-one derivatives?

A5: Unfortunately, there is no one-size-fits-all solution, and the optimal solubilization strategy will depend on the specific physicochemical properties of your indolin-2-one derivative.[5] However, common starting points include the use of co-solvents, surfactants, and cyclodextrins.[6][7][8]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

This is the most common solubility issue. The following tiered approach can help you systematically troubleshoot and resolve this problem.

Tier 1: Simple Formulation Adjustments

  • Decrease Final Concentration: The simplest solution is often to lower the final concentration of the indolin-2-one derivative in your assay. Determine the lowest effective concentration to minimize solubility issues.

  • Optimize Co-solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) might be sufficient to keep the compound in solution. Always validate the solvent tolerance of your assay.

  • Slow, Stepwise Dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, try a stepwise dilution. Add the stock to a smaller volume of buffer while vortexing vigorously, and then bring it to the final volume.[2][9]

Tier 2: Advanced Formulation Strategies

If simple adjustments are not sufficient, more advanced formulation strategies may be necessary.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[3][6][8][10]

  • Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[1][6][8][11]

Tier 3: Solid-State Engineering

For persistent solubility issues, especially in drug development, more advanced techniques might be required.

  • Amorphous Solid Dispersions: Dispersing the indolin-2-one derivative in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its dissolution rate and apparent solubility.[3][12]

Issue 2: Inconsistent Assay Results or Poor Reproducibility

Low solubility can lead to variable amounts of soluble compound in your assay, resulting in inconsistent data.

  • Visual Inspection: Always visually inspect your final assay solutions for any signs of precipitation or cloudiness before use.[1][11]

  • Prepare Fresh Dilutions: Avoid using old or stored diluted solutions, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.[9][11]

  • Equilibrium Solubility Determination: Determine the equilibrium solubility of your compound in the final assay buffer to ensure you are working below its solubility limit.

Quantitative Data Summary

The following table provides an illustrative summary of how different formulation strategies can impact the aqueous solubility of a hypothetical indolin-2-one derivative. Note: These values are for demonstration purposes and the actual solubility will vary for each specific compound.

Formulation StrategyVehicle CompositionHypothetical Aqueous Solubility (µM)Remarks
Baseline 0.5% DMSO in PBS< 1Compound precipitates at concentrations typically used in assays.
Co-solvent 2% DMSO in PBS5 - 10A modest increase in solubility, but may not be sufficient.
Surfactant 0.5% DMSO, 0.1% Tween® 80 in PBS20 - 50Significant improvement in solubility due to micellar encapsulation.
Cyclodextrin 0.5% DMSO, 2% HP-β-CD in PBS50 - 100+Often provides the highest increase in aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Working Solution using a Surfactant

Objective: To prepare a 10 µM working solution of an indolin-2-one derivative using Tween® 80 to prevent precipitation.

Materials:

  • Indolin-2-one derivative stock solution (e.g., 10 mM in DMSO)

  • Tween® 80

  • Aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) stock solution of Tween® 80 in your aqueous assay buffer.

  • In a sterile microcentrifuge tube, add the appropriate volume of the 10% Tween® 80 stock to your assay buffer to achieve a final concentration of 0.1%. For example, for 1 mL of final solution, add 10 µL of 10% Tween® 80 to 989 µL of buffer.

  • Vortex the buffer-surfactant mixture thoroughly.

  • Add 1 µL of the 10 mM indolin-2-one derivative stock solution to the buffer-surfactant mixture.

  • Immediately vortex the solution vigorously for 30 seconds to ensure rapid and complete mixing.

  • Visually inspect the solution for any signs of precipitation.

Protocol 2: Preparation of a Working Solution using Cyclodextrin

Objective: To prepare a 50 µM working solution of an indolin-2-one derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Indolin-2-one derivative stock solution (e.g., 10 mM in DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Magnetic stirrer (optional)

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require gentle warming and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • In a sterile microcentrifuge tube, add the required volume of the 10% HP-β-CD solution to your assay buffer to achieve a final concentration of 2%. For 1 mL of final solution, add 200 µL of 10% HP-β-CD to 795 µL of buffer.

  • Vortex the buffer-cyclodextrin mixture.

  • Add 5 µL of the 10 mM indolin-2-one derivative stock solution to the buffer-cyclodextrin mixture.

  • Vortex vigorously for at least 1 minute. For optimal complexation, the solution can be stirred at room temperature for several hours.[11]

  • Visually inspect the final solution to ensure it is clear.

Visualizations

G Troubleshooting Workflow for Compound Precipitation cluster_tier1 cluster_tier2 cluster_tier3 start Compound Precipitates in Aqueous Buffer tier1 Tier 1: Simple Adjustments start->tier1 ph_adjust Adjust pH (for ionizable compounds) tier1->ph_adjust cosolvent Increase Co-solvent % tier1->cosolvent concentration Lower Final Concentration tier1->concentration tier2 Tier 2: Advanced Formulations cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) tier2->cyclodextrin surfactant Use Surfactants (e.g., Tween® 80) tier2->surfactant tier3 Tier 3: Solid-State Engineering solid_dispersion Amorphous Solid Dispersion tier3->solid_dispersion outcome_soluble Compound is Soluble outcome_insoluble Still Insoluble ph_adjust->tier2 If still insoluble ph_adjust->outcome_soluble cosolvent->tier2 If still insoluble cosolvent->outcome_soluble concentration->tier2 If still insoluble concentration->outcome_soluble cyclodextrin->tier3 If still insoluble cyclodextrin->outcome_soluble surfactant->tier3 If still insoluble surfactant->outcome_soluble solid_dispersion->outcome_soluble solid_dispersion->outcome_insoluble Consider resynthesis or alternative compound

Caption: A step-by-step workflow for troubleshooting precipitation issues.

G Mechanism of Solubilization by Surfactant Micelles cluster_micelle Micelle in Aqueous Environment h1 center->h1 h2 center->h2 h3 center->h3 h4 center->h4 h5 center->h5 h6 center->h6 h7 center->h7 h8 center->h8 t1 T h1->t1 t2 T h2->t2 t3 T h3->t3 t4 T h4->t4 t5 T h5->t5 t6 T h6->t6 t7 T h7->t7 t8 T h8->t8 compound Indolin-2-one Derivative (Hydrophobic) compound->center Encapsulated in hydrophobic core legend Legend Hydrophilic Head Hydrophobic Tail (T) h_legend t_legend T

Caption: How surfactant micelles encapsulate hydrophobic compounds.

G Typical Kinase Signaling Pathway Targeted by Indolin-2-One Derivatives ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis, Survival) downstream->response inhibitor Indolin-2-one Derivative inhibitor->dimerization Inhibits (Binds to ATP-binding site)

Caption: Inhibition of a kinase signaling pathway by an indolin-2-one derivative.

References

Technical Support Center: Optimization of Isatin Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of isatin condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions involving isatin?

A1: Isatin is a versatile substrate for various condensation reactions, primarily due to the reactivity of its C3-carbonyl group.[1][2] The most common reactions include:

  • Schiff Base Formation: Condensation with primary amines to form an azomethine or imine group (>C=N-).[3]

  • Aldol Condensation: Reaction with compounds containing active methylene groups to form β-hydroxy carbonyl compounds.[1][4]

  • Pfitzinger Reaction: Condensation with a carbonyl compound containing an α-methylene group in the presence of a base to synthesize quinoline-4-carboxylic acids.[5][6]

  • Knoevenagel Condensation: Reaction with compounds having active methylene groups, often catalyzed by a weak base.

Q2: My isatin starting material seems impure. What are the common synthesis methods and potential impurities?

A2: The purity of your isatin is crucial. Common synthesis methods like the Sandmeyer, Stolle, and Gassman syntheses can sometimes result in low yields or mixtures of products, especially with substituted anilines.[4][7] A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which can be minimized by adding a "decoy agent" like an aldehyde or ketone during the workup.[8] Other impurities can arise from side reactions like sulfonation or from unreacted starting materials.[8]

Q3: I am getting a low yield in my isatin condensation reaction. What are the first troubleshooting steps?

A3: Low yield is a frequent issue. Start by assessing the following:

  • Purity of Reactants: Ensure your isatin and other starting materials are of high purity.[8]

  • Reaction Conditions: Re-evaluate the catalyst, solvent, temperature, and reaction time. These factors are often interdependent.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[9]

  • Product Isolation: Issues during workup and purification can lead to significant product loss.

Q4: What is "tar" formation and how can I prevent it?

A4: "Tar" refers to the formation of dark, viscous, and often intractable byproducts.[8] This can be caused by the decomposition of starting materials or intermediates under strongly acidic or basic conditions and at high temperatures.[8][10] To prevent tar formation, consider the following:

  • Temperature Control: Maintain the lowest effective reaction temperature.[10]

  • Gradual Addition of Reagents: In some cases, adding a reactant portion-wise can prevent a rapid, exothermic reaction that leads to decomposition.

  • Solvent Choice: The solvent can influence the solubility of intermediates and byproducts, potentially reducing tar formation.[10]

Q5: My final product is an oil and won't solidify. What can I do?

A5: This is a common purification challenge. Here are some suggestions:

  • Residual Solvent: Ensure all high-boiling solvents like DMF or DMSO are completely removed, as they can prevent solidification.[9]

  • Trituration: Try scraping the oil with a non-solvent (a liquid in which your product is insoluble, like hexane) and a glass stir rod. This can sometimes induce crystallization.[9]

  • Purity: Impurities can significantly lower the melting point of a compound, causing it to be an oil at room temperature. Further purification, such as column chromatography, may be necessary.[9]

Troubleshooting Guides

Guide 1: Low Yield
Symptom Possible Cause Suggested Solution
Low product yield with significant starting material remaining Incomplete reaction- Increase reaction time.[8]- Increase reaction temperature.- Optimize catalyst type and loading.[11]
Poor quality of starting materials- Purify starting materials before the reaction.[8]- Use fresh reagents.
Low product yield with multiple spots on TLC Formation of byproducts- Adjust reaction temperature; side reactions are often favored at higher temperatures.[8]- Change the catalyst or solvent to improve selectivity.[12]
Decomposition of product- Use milder reaction conditions (lower temperature, weaker base/acid).[8]- Reduce reaction time.
Low isolated yield after workup Product loss during extraction or purification- Optimize the pH for extraction.- Choose a more suitable solvent system for chromatography.
Product is more soluble in the aqueous phase- Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the polarity and improve extraction into the organic layer.
Guide 2: Product Purification Issues
Symptom Possible Cause Suggested Solution
Oily or "gooey" product Residual high-boiling solvent (e.g., DMF, DMSO)- Co-evaporate with a lower-boiling solvent like toluene multiple times on a rotary evaporator, followed by drying under high vacuum.[9]
Product is inherently an oil at room temperature- If the product is pure (confirmed by NMR), accept it as an oil.[9]
Presence of impurities- Purify using column chromatography.[9]- Attempt recrystallization from a different solvent system.
Difficulty in separating product from byproducts Similar polarity of compounds- Try a different column chromatography stationary phase (e.g., alumina instead of silica gel).[13]- Use a less polar solvent system and a longer column for better separation on TLC.[13]

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases of Isatin[14]
  • Reaction Setup: In a round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of isatin (or a substituted isatin) and the corresponding primary amine in warm ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Reflux: Reflux the reaction mixture for 4 hours.

  • Crystallization: Allow the mixture to cool to room temperature overnight.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with dilute ethanol, and dry. Recrystallize from an ethanol-water mixture (e.g., 1:2) to obtain the pure Schiff base.

Protocol 2: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis[6]
  • Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Addition of Reactants: Add isatin (0.1 mol) to the basic solution, followed by the carbonyl compound (0.1 mol) containing an α-methylene group.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours.

  • Workup:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and filter to remove any insoluble impurities.

    • Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Data Presentation

Table 1: Optimization of Catalyst and Temperature for Schiff Base Synthesis[11]

Reaction of isatin with aniline in ethanol.

EntryCatalyst (mol%)Temperature (°C)Yield (%)
1None78< 10
2Fe(OTf)₃ (5%)78~25
3Fe(OTf)₃ (10%)25~15
4Fe(OTf)₃ (10%)50~30
5Fe(OTf)₃ (10%) 78 ~40
6Fe(OTf)₃ (15%)78~40
Table 2: Effect of Solvent on a Three-Component Isatin Condensation[12]

Reaction of isatin, benzaldehyde, and ammonium acetate catalyzed by β-cyclodextrin.

EntrySolventTime (h)Yield (%)
1H₂O585
2EtOH670
3H₂O-EtOH (1:1) 4 92
4CH₃CN850
5THF845
6Dioxane840
7Toluene1030
8Solvent-free (100 °C)380

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Isatin & Condensation Partner C Combine Reactants in Solvent A->C B Choose Catalyst & Solvent B->C D Add Catalyst C->D E Heat/Stir for Specified Time D->E F Monitor by TLC E->F F->E Incomplete G Quench Reaction & Perform Extraction F->G Complete H Dry Organic Layer & Remove Solvent G->H I Purify by Recrystallization or Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for isatin condensation reactions.

troubleshooting_low_yield A Low Yield Observed B Check TLC A->B C Significant Starting Material Remaining B->C Incomplete Reaction D Multiple Spots / Byproducts B->D Side Reactions E Increase Reaction Time or Temperature C->E F Optimize Catalyst & Concentration C->F G Check Purity of Starting Materials C->G H Adjust Temperature to Improve Selectivity D->H I Change Solvent or Catalyst D->I pfitzinger_mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid + Base (Hydrolysis) Base Base (e.g., KOH) Imine Imine KetoAcid->Imine + Carbonyl Compound Carbonyl Carbonyl Compound Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration

References

byproduct formation in the synthesis of trisindolines and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trisindolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges related to byproduct formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for trisindoline synthesis?

A1: The most common method for synthesizing trisindolines is the acid-catalyzed condensation reaction between one equivalent of an isatin and two equivalents of an indole.[1][2][3] The reaction proceeds through a Friedel–Crafts electrophilic substitution mechanism in two main steps.[1] First, the C-3 carbonyl group of the isatin is activated by the acid catalyst, which is then attacked by the first indole molecule to form a 3-hydroxy-3-indolyl-2-indolone intermediate.[1][4] This intermediate is then dehydrated to form an α,β-unsaturated iminium ion, which is subsequently attacked by a second indole molecule to yield the final 3,3-di(indolyl)indolin-2-one product.[1]

Q2: What are the most common byproducts in this synthesis?

A2: The most frequently encountered byproducts include:

  • 3-hydroxy-3-indolyl-2-indolone: This is the mono-addition intermediate of the reaction. Its presence in the final product typically indicates an incomplete reaction.[1][4]

  • Indole Oligomers/Polymers: Under the acidic conditions required for the synthesis, the indole starting material can self-condense or polymerize, leading to the formation of intractable tars and reducing the yield of the desired product.

  • 2,2-di(3-indolyl)-3-indolone: This is a regioisomer of the desired product. The 3,3-disubstituted product is generally more stable and biologically potent.[1]

Q3: How do substituents on the isatin and indole rings affect the reaction?

A3: The electronic properties of the substituents play a crucial role. Generally, isatins bearing electron-withdrawing groups (EWGs) and indoles bearing electron-donating groups (EDGs) enhance the reaction rate and yield.[1][5] Conversely, electron-donating groups on the isatin or electron-withdrawing groups on the indole can decrease reactivity and potentially lead to lower yields.[1]

Q4: Can this reaction be performed without a catalyst?

A4: Yes, catalyst-free syntheses have been reported, typically by refluxing the reactants in water or a water/ethanol mixture.[1] However, these reactions may require higher temperatures and longer reaction times compared to catalyzed methods. While a reaction between isatin and 5-methoxy indole in water without a catalyst can proceed, the yield is significantly lower (around 60%) compared to catalyzed versions.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of trisindolines.

Problem 1: Final product is contaminated with a significant amount of a lower molecular weight species.

Answer: This contaminant is likely the 3-hydroxy-3-indolyl-2-indolone (mono-adduct) intermediate, indicating that the reaction has not gone to completion.

Mitigation Strategies:

  • Increase Reaction Time or Temperature: The conversion of the mono-adduct to the final product may be slow under your current conditions. Monitor the reaction via Thin Layer Chromatography (TLC) until the intermediate spot disappears.

  • Optimize Catalyst Loading: The catalyst concentration is critical. For heterogeneous catalysts like TiO2 nanoparticles, a loading of 10 mol% has been shown to be effective.[7] Insufficient catalyst may stall the reaction at the intermediate stage.

  • Ensure Correct Stoichiometry: The reaction requires two equivalents of indole for every one equivalent of isatin.[5] Using an equimolar ratio will favor the formation of the mono-adduct.[4] Ensure accurate measurement of your starting materials.

  • Choice of Solvent: Water has been shown to be a highly effective solvent, in some cases outperforming organic solvents and leading to higher yields and faster completion.[7] Consider switching to water or an aqueous mixture.

Problem 2: The reaction yields a mixture of regioisomers (3,3- and 2,2-disubstituted products).

Answer: The formation of the 2,2-di(3-indolyl)-3-indolone regioisomer can occur, although the desired 3,3-isomer is the major product in most reported acid-catalyzed syntheses.[1] The 3,3-isomer is favored due to the higher electrophilicity of the C-3 carbonyl on the isatin ring.

Mitigation Strategies:

  • Catalyst Selection: The choice of acid catalyst can influence selectivity. Milder Lewis acids or specific heterogeneous catalysts may offer better control than strong Brønsted acids.

  • Thermodynamic Control: Allow the reaction to stir for a sufficient duration at a suitable temperature to ensure it reaches thermodynamic equilibrium, which favors the more stable 3,3-isomer.

  • Purification: If a mixture is obtained, careful column chromatography can be used to separate the isomers, although this may result in a lower isolated yield of the desired product.

Problem 3: The reaction mixture becomes dark and forms an insoluble tar or polymer.

Answer: This is a common issue in indole chemistry, caused by the acid-catalyzed polymerization of the indole starting material. Strong acids and high temperatures can exacerbate this problem.

Mitigation Strategies:

  • Use a Milder Catalyst: Switch from strong acids like H₂SO₄ to milder or solid-supported catalysts. Catalysts like montmorillonite K-10 clay, TiO₂ nanoparticles, or cellulose sulfuric acid have been used effectively and can reduce the extent of polymerization.[3][5][7]

  • Control the Temperature: Avoid excessively high temperatures. Many successful syntheses are carried out at room temperature or moderately elevated temperatures (e.g., 60-80 °C).[1][8]

  • Control Reagent Addition: Consider slow, portion-wise, or syringe-pump addition of the indole to the isatin/catalyst mixture. This maintains a low instantaneous concentration of free indole, minimizing its self-polymerization.

  • Solvent-Free Conditions: Paradoxically, solvent-free grinding methods with a solid catalyst can sometimes provide high yields quickly, minimizing the time reactants are exposed to conditions that cause degradation.[3]

Data Presentation: Effect of Catalyst and Solvent on Yield

The selection of the catalyst and solvent system is critical for maximizing the yield of the desired 3,3-di(indolyl)oxindole and minimizing byproducts. The following table summarizes the results from an optimization study using isatin and indole as model substrates.

EntryCatalyst (10 mol%)SolventTime (min)Yield (%)[7]
1Sc(OTf)₃EtOH9038
2Cu(OTf)₂EtOH9022
3Fe(OTf)₃EtOH9051
4TiO₂ NPsEtOH9065
5TiO₂ NPsTHF9062
6TiO₂ NPsACN9058
7TiO₂ NPsDCM9045
8TiO₂ NPsWater 60 85

Table based on optimization studies performed with TiO₂ Nanoparticles.[7]

Experimental Protocols
Protocol: Synthesis of 3,3-di(1H-indol-3-yl)indolin-2-one using a Reusable Clay Catalyst

This protocol is adapted from a cost-effective and environmentally friendly method using montmorillonite K-10 (MK-10) clay as the catalyst.[5]

Materials:

  • Isatin (1.0 mmol)

  • Indole (2.0 mmol)

  • Montmorillonite K-10 (MK-10) clay (typically 10-20 mol% weight equivalent)

  • Ethanol or Water (as solvent)

  • Ethyl acetate

  • Petroleum ether (or Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the isatin (1.0 mmol), indole (2.0 mmol), and MK-10 clay catalyst.

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol or water).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC, checking for the consumption of the isatin and the intermediate mono-adduct.

  • Work-up: Upon completion, filter the reaction mixture to recover the solid MK-10 catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Extraction: Transfer the filtrate to a separatory funnel. If water was used as the solvent, extract the product with ethyl acetate (3 x 15 mL). If ethanol was used, the solvent can be removed under reduced pressure first.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization or by washing/triturating with a solvent system like petroleum ether/ethyl acetate (e.g., 60:40) to remove any remaining impurities.[5] If necessary, perform column chromatography on silica gel.

Visualizations

ReactionPathway cluster_step1 Step 1: Mono-addition cluster_step2 Step 2: Second Addition Isatin Isatin Activated Activated Isatin (Electrophile) Isatin->Activated Indole1 Indole (1 eq.) Intermediate 3-hydroxy-3-indolyl-2-indolone (Mono-adduct Byproduct) Indole1->Intermediate Catalyst1 H+ Catalyst1->Activated Activated->Intermediate Nucleophilic Attack Iminium α,β-Unsaturated Iminium Ion Intermediate->Iminium Dehydration Indole2 Indole (1 eq.) Product Trisindoline (Desired Product) Indole2->Product Catalyst2 H+ Catalyst2->Iminium Iminium->Product Nucleophilic Attack

Caption: Reaction pathway for trisindoline synthesis highlighting the key intermediate.

TroubleshootingFlowchart Start Analyze Crude Product (TLC, LCMS, NMR) CheckPurity Is the desired product pure? Start->CheckPurity Success Process Complete CheckPurity->Success Yes IdentifyByproduct Identify Major Impurity CheckPurity->IdentifyByproduct No IsMonoAdduct Is it the Mono-Adduct (Intermediate)? IdentifyByproduct->IsMonoAdduct IsPolymer Is it Polymer/Tar? IsMonoAdduct->IsPolymer No FixMonoAdduct Mitigation: • Increase reaction time/temp • Increase catalyst loading • Check stoichiometry (1:2) IsMonoAdduct->FixMonoAdduct Yes IsIsomer Is it a Regioisomer? IsPolymer->IsIsomer No FixPolymer Mitigation: • Use milder catalyst • Lower reaction temperature • Slow addition of indole IsPolymer->FixPolymer Yes FixIsomer Mitigation: • Ensure thermodynamic control • Purify by chromatography IsIsomer->FixIsomer Yes

References

Technical Support Center: 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, also commonly known as Isatin Bis-cresol, in cell-based assays.[1][2][3] This guide will help you address common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell-based assays?

This compound is a member of the indoles chemical class.[2][3] It is a white to off-white solid.[2][3] In terms of applications, it is used as a material for polycarbonates.[2][3] More recently, the 3-(4-hydroxyphenyl)indoline-2-one scaffold has been investigated for its potent and selective anticancer activity.[4] Derivatives of this compound have been shown to eradicate drug-resistant, estrogen receptor-positive breast cancer in preclinical models.[4]

Q2: What is the mechanism of action for compounds similar to this compound?

A similar compound, 3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one (BHPI), has been shown to cause hyperactivation of the unfolded protein response (UPR) in ERα-positive cancer cell lines.[4] This leads to a cascade of events including inhibition of global protein synthesis and depletion of cellular ATP.[4]

Q3: What solvent should I use to prepare a stock solution of this compound?

The compound is slightly soluble in DMSO and Methanol.[2][3] For cell-based assays, it is common to prepare a concentrated stock solution in a biocompatible solvent like DMSO.[5] It is crucial to keep the final concentration of the solvent in the cell culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[5]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Question: I've dissolved the compound in DMSO to make a stock solution. When I add it to my cell culture medium, I see a precipitate form immediately or after some time in the incubator. What is happening and how can I fix it?

Answer: This is a common issue, especially with hydrophobic compounds, and can be caused by several factors.[5][6] Precipitation can alter the effective concentration of your compound and may even be toxic to your cells.[6]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media is above its aqueous solubility limit.[5]Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration in your specific media.[5]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out" of solution.[5]Perform serial dilutions of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently swirling the media.[5]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[5]Always use pre-warmed (37°C) cell culture media.[5]
High Solvent Concentration A high final concentration of the solvent (e.g., DMSO) can be toxic and may not prevent precipitation upon significant dilution.[5]Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[5]
pH of the Media The pH of the cell culture medium might not be optimal for keeping the compound in solution.[6]Check the pKa of your compound. You may consider using a different buffer system, but be cautious of the effects on cell health.
Media Evaporation In long-term experiments, evaporation can concentrate the compound, leading to precipitation.[5]Ensure proper humidification of the incubator and use plates with low-evaporation lids.[5]
Temperature Fluctuations Repeatedly taking culture vessels out of the incubator can cause temperature changes that affect solubility.[5]Minimize the time that culture vessels are outside of the incubator.[5]
Issue 2: High Background Signal in the Assay

Question: My assay is showing a high background signal in the wells, even in the negative controls. What could be the cause?

Answer: High background can obscure the real signal from your experimental samples. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Autofluorescence Phenolic compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.Run a control plate with the compound in cell-free media to check for autofluorescence at the excitation and emission wavelengths of your assay. If autofluorescence is an issue, consider using a different detection method (e.g., luminescence-based).
Media Components Phenol red in cell culture media is a common source of background fluorescence.[7]For fluorescence assays, consider using phenol red-free media.[7] Reading from the bottom of the plate for adherent cells can also help minimize this.[7]
Contamination Microbial contamination can lead to turbidity and high background signals.[6]Visually inspect the media for cloudiness and check a sample under a microscope for any signs of microbial growth.[6] If contamination is suspected, discard the culture and review your sterile techniques.[6]
Excessive Incubation Time Very long incubation times can sometimes lead to an increase in non-specific effects or compound degradation, contributing to high background.[8]Perform a time-course experiment to find the optimal incubation time that gives a good signal-to-noise ratio without increasing the background.[8]
Incorrect Plate Type The type of microplate used can affect background signals. For fluorescence assays, black plates with clear bottoms are generally recommended to minimize background and crosstalk.[7]Use the appropriate microplate for your assay type (e.g., black plates for fluorescence, white plates for luminescence).[9]
Issue 3: Poor Reproducibility of Results

Question: I'm getting inconsistent results between replicate wells and between experiments. How can I improve the reproducibility of my assay?

Answer: Poor reproducibility is a common challenge in cell-based assays and can be due to a combination of biological and technical factors.[10]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells is a major source of variability.[11]Ensure you have a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling.[11]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compound, or reagents will lead to variable results.[11]Calibrate your pipettes regularly and use proper pipetting techniques.[11] For adding reagents to multiple wells, consider using a multichannel pipette.[12]
Edge Effects The outer wells of a microplate are more prone to evaporation, which can alter the concentration of the compound and media components.[11]Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[11]
Inconsistent Incubation Times Variations in incubation times between plates or experiments can affect the results.[12]Standardize all incubation times precisely.[11]
Compound Instability The compound may degrade over time in solution.Prepare fresh stock solutions of the compound for each experiment and follow the manufacturer's storage recommendations.[11]
Cell Passage Number The passage number of your cells can influence their behavior and response to treatment.Use cells within a consistent and defined passage number range for all experiments.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This is a general protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in pre-warmed cell culture media.

    • Remove the old media from the cells and add the media containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization:

    • Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

Signaling Pathway

G Compound 3,3-Bis(4-hydroxy-3-methylphenyl) indolin-2-one ER_alpha Estrogen Receptor α (ERα) Compound->ER_alpha PLCg PLCγ ER_alpha->PLCg IP3 IP3 PLCg->IP3 Ca2_plus Increased Intracellular [Ca2+] IP3->Ca2_plus UPR Unfolded Protein Response (UPR) Activation Ca2_plus->UPR Protein_Synth_Inhib Global Protein Synthesis Inhibition UPR->Protein_Synth_Inhib ATP_Depletion Cellular ATP Depletion UPR->ATP_Depletion Cell_Death Cancer Cell Death Protein_Synth_Inhib->Cell_Death ATP_Depletion->Cell_Death

Caption: Hypothetical signaling pathway for an indolin-2-one derivative.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Stock Solution Compound_Treatment Treat Cells with Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Assay_Reagent Add Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Signal_Dev Signal Development Assay_Reagent->Signal_Dev Read_Plate Read Plate Signal_Dev->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis

Caption: General experimental workflow for a cell-based assay.

Troubleshooting Flowchart

G Start Unexpected Assay Result Check_Precipitate Check for Compound Precipitation Start->Check_Precipitate Check_Background High Background Signal? Check_Precipitate->Check_Background No Optimize_Solubility Optimize Compound Solubilization Protocol Check_Precipitate->Optimize_Solubility Yes Check_Reproducibility Poor Reproducibility? Check_Background->Check_Reproducibility No Check_Autofluorescence Check for Compound Autofluorescence Check_Background->Check_Autofluorescence Yes Review_Seeding Review Cell Seeding and Pipetting Technique Check_Reproducibility->Review_Seeding Yes End Re-run Experiment Check_Reproducibility->End No Optimize_Solubility->End Check_Autofluorescence->End Review_Seeding->End

Caption: A logical flowchart for troubleshooting cell-based assays.

References

Technical Support Center: Scaling Up the Synthesis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through an acid-catalyzed electrophilic substitution reaction. This involves the condensation of isatin with two equivalents of 2-cresol.

Q2: What are the critical parameters affecting the yield and purity of the final product?

Several factors can significantly influence the outcome of the synthesis:

  • Catalyst Choice and Loading: The type and amount of acid catalyst are crucial. Strong Brønsted acids like sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H), and Lewis acids can be employed.

  • Reaction Temperature: Temperature control is vital to prevent the formation of unwanted byproducts and thermal degradation.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can lead to increased byproduct formation.

  • Purity of Starting Materials: The purity of isatin and 2-cresol is essential, as impurities can interfere with the reaction and complicate purification.

  • Water Content: The reaction is sensitive to water, which can deactivate some acid catalysts. Anhydrous conditions are often preferred.

Q3: What are the common side reactions or byproducts I should be aware of?

The primary side reaction is the formation of mono-substituted and other regioisomeric products. Additionally, under certain conditions, oxidation or polymerization of the phenolic reactant can occur, leading to tar formation.

Q4: What are the main challenges when scaling up this synthesis from lab to pilot or production scale?

Scaling up this reaction presents several challenges:

  • Heat Management: The reaction is often exothermic, and efficient heat dissipation is critical in larger reactors to avoid temperature spikes that can lead to runaway reactions or product degradation.

  • Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is more challenging in large vessels, which can lead to localized concentration gradients and affect reaction kinetics and selectivity.

  • Reagent Addition: The rate of addition of reactants and catalyst needs to be carefully controlled at a larger scale to maintain optimal reaction conditions.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging, often requiring optimization of crystallization or chromatographic methods.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst (e.g., due to moisture).2. Insufficient catalyst loading.3. Reaction temperature is too low.4. Impure starting materials.1. Use a fresh, anhydrous acid catalyst. Dry solvents and glassware thoroughly.2. Increase the catalyst loading incrementally.3. Gradually increase the reaction temperature while monitoring for byproduct formation.4. Check the purity of isatin and 2-cresol by appropriate analytical methods (e.g., NMR, melting point).
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high.2. Excessive catalyst concentration.3. Presence of oxygen leading to oxidation of 2-cresol.1. Lower the reaction temperature. Consider a more controlled heating method (e.g., oil bath, jacketed reactor).2. Reduce the amount of catalyst.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Starting Materials 1. Incomplete reaction.2. Insufficient reaction time.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.2. Extend the reaction time.
Difficulties in Product Purification 1. Presence of closely related byproducts (e.g., mono-substituted product).2. Oily or non-crystalline product.1. Optimize the purification method. Recrystallization from a suitable solvent system is often effective. Column chromatography may be necessary for high purity.2. Try different solvent systems for crystallization or trituration to induce solidification.

Experimental Protocols

Laboratory-Scale Synthesis

This protocol is adapted from the synthesis of a closely related analog and is expected to provide a good starting point for the synthesis of this compound.

Materials:

  • Isatin

  • 2-Cresol

  • Methanesulfonic acid (MeSO₃H) or p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 eq) and 2-cresol (2.5 eq) in a minimal amount of a suitable solvent or run the reaction neat.

  • Add the acid catalyst (e.g., MeSO₃H, 0.2-0.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 1-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, filter the solid and wash it with cold solvent (e.g., hexane or a hexane/DCM mixture) to remove excess 2-cresol.

  • If the product does not precipitate, dilute the reaction mixture with a larger volume of DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) or by column chromatography on silica gel.

Scale-Up Considerations and Protocol

Scaling up requires careful attention to safety and process control. The following is a generalized protocol for a pilot-scale batch.

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and a port for inert gas blanketing.

  • Addition funnel or pump for controlled reagent addition.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

Procedure:

  • Charge the jacketed reactor with 2-cresol and begin agitation.

  • Under an inert atmosphere, add isatin to the reactor.

  • Heat the mixture to the desired temperature (e.g., 60 °C) using the reactor jacket.

  • Slowly add the acid catalyst to the reactor over a period of time to control the exotherm.

  • Maintain the reaction temperature and monitor the progress by in-process controls (e.g., HPLC).

  • Once the reaction is complete, cool the reactor contents.

  • The product may crystallize upon cooling. If so, filter the slurry and wash the cake with a suitable solvent.

  • If the product remains in solution, proceed with a workup procedure adapted for large scale (e.g., liquid-liquid extraction in the reactor, followed by solvent swap and crystallization).

  • Dry the final product under vacuum at an appropriate temperature.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 3,3-Bis(aryl)oxindoles

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄CatalyticPhenol60-1205.552[1]
TsOH·H₂O50Neat601>95 (conversion)
MeSO₃H60Neat600.3397 (conversion)

Note: Yields are for closely related 3,3-bis(4-hydroxyphenyl) derivatives and may vary for the target molecule.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow reagents Isatin + 2-Cresol reaction Reaction (60-80°C, 1-4h) reagents->reaction catalyst Acid Catalyst (e.g., MeSO3H) catalyst->reaction workup Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the synthesis and purification of the target molecule.

Troubleshooting_Tree Troubleshooting Low Yield start Low Yield or No Reaction check_catalyst Is the catalyst active and in sufficient quantity? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh, anhydrous catalyst. Increase loading. check_catalyst->solution_catalyst No check_reagents Are the starting materials pure? check_temp->check_reagents Yes solution_temp Gradually increase temperature. Monitor for byproducts. check_temp->solution_temp No solution_reagents Purify starting materials. check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Reaction_Mechanism Proposed Reaction Mechanism isatin Isatin protonated_isatin Protonated Isatin (Electrophile) isatin->protonated_isatin H+ intermediate1 Intermediate 1 (3-hydroxy-3-(4-hydroxy-3-methylphenyl)indolin-2-one) protonated_isatin->intermediate1 cresol1 2-Cresol (Nucleophile) cresol1->intermediate1 carbocation Carbocation Intermediate intermediate1->carbocation H+, -H2O product Final Product carbocation->product cresol2 2-Cresol (Nucleophile) cresol2->product

Caption: The proposed acid-catalyzed reaction mechanism for the synthesis.[2]

References

Technical Support Center: Efficient Synthesis of 3,3-Di(indolyl)indolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,3-di(indolyl)indolin-2-ones. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalytic systems to facilitate efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of 3,3-di(indolyl)indolin-2-ones?

A1: Researchers often face challenges such as low product yields, long reaction times, and the necessity of using hazardous and toxic solvents.[1][2][3][4] Catalyst selection is crucial to mitigate these issues and achieve an efficient and environmentally friendly synthesis.

Q2: How does the choice of catalyst impact the reaction efficiency?

A2: The catalyst plays a pivotal role in determining the reaction rate, yield, and overall efficiency. Different catalysts, ranging from simple Lewis acids like FeCl₃ to more complex systems like iron nanocatalysts and metal-organic frameworks (MOFs), offer varying degrees of activity, selectivity, and reusability.[1][2][5][6] The optimal catalyst often depends on the specific substrates and desired reaction conditions (e.g., temperature, solvent).

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, several greener protocols have been developed. These methods often utilize water as a solvent, employ reusable heterogeneous catalysts, and aim for shorter reaction times and higher atom economy.[7][8][9][10] For instance, the use of VOSO₄ in water and SBA-Pr-SO₃H as a solid acid catalyst are considered green approaches.[7][8][9][10]

Q4: Can the catalyst be recovered and reused?

A4: Many heterogeneous catalysts used for this synthesis, such as iron nanocatalysts, SBA-Pr-SO₃H, and Bio-MOF UTSA-16, are designed for easy recovery and reuse over multiple reaction cycles without a significant loss of activity.[6] This not only reduces costs but also contributes to the sustainability of the process. For example, VOSO₄ has been shown to be recoverable and reusable for at least three consecutive cycles.[8]

Troubleshooting Guide

Problem 1: Low Product Yield

  • Possible Cause: Inefficient catalyst or suboptimal catalyst loading.

  • Troubleshooting Steps:

    • Catalyst Screening: If yields are consistently low, consider screening a variety of catalysts. The table below provides a comparison of different catalysts and their typical performance.

    • Optimize Catalyst Loading: The amount of catalyst can significantly impact the yield. Perform a series of small-scale reactions with varying catalyst concentrations (e.g., from 1 mol% to 20 mol%) to identify the optimal loading for your specific substrates.

    • Check Reactant Purity: Impurities in the isatin or indole starting materials can interfere with the reaction and lead to the formation of side products. Ensure the purity of your reactants, and purify them if necessary.

Problem 2: Long Reaction Times

  • Possible Cause: Insufficient catalyst activity at the chosen temperature or poor mixing.

  • Troubleshooting Steps:

    • Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the reaction rate. However, be cautious as excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction closely by TLC.

    • More Active Catalyst: Some catalysts are inherently more active than others. For example, some nanocatalysts and solid acid catalysts have been reported to facilitate rapid reactions.[2][11]

    • Improve Agitation: Ensure efficient stirring of the reaction mixture to maximize the contact between the reactants and the catalyst, especially when using heterogeneous catalysts.

Problem 3: Formation of Side Products

  • Possible Cause: Reaction temperature is too high, or the catalyst is not selective.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: High temperatures can sometimes promote the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer duration.

    • Solvent Optimization: The choice of solvent can influence the reaction pathway. Experiment with different solvents (e.g., polar protic, polar aprotic, or solvent-free conditions) to find the one that favors the formation of the desired product.

    • Selective Catalyst: Some catalysts offer higher selectivity. For instance, LiClO₄ can be used for the selective synthesis of the intermediate 3-hydroxy-3-indolyl-2-oxindole under specific conditions.[12]

Catalyst Performance Comparison

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
VOSO₄ 10Water700.5 - 2 h85 - 95[7][8]
FeCl₃ 5AcetonitrileRoom Temp.0.5 - 1 h88 - 96[5]
LiClO₄ 20Ethanol (95%)604 h~95[12]
SBA-Pr-SO₃H -Solvent-free1208 - 15 min80 - 95[11]
Iron Nanocatalyst ---ShortHigh[2][3][4]
Bio-MOF UTSA-16 -Water-ShortHigh[6]

Note: "-" indicates that the specific quantitative data was not available in the cited search results, but the source reports high efficiency.

Experimental Protocols

General Procedure using VOSO₄ Catalyst[8]
  • In a round-bottom flask, combine isatin (1 mmol), indole (2 mmol), and VOSO₄ (10 mol%).

  • Add water (5 mL) to the flask.

  • Stir the mixture at 70°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry to obtain the pure 3,3-di(indolyl)indolin-2-one.

General Procedure using FeCl₃ Catalyst[5]
  • To a solution of isatin (1 mmol) in acetonitrile (10 mL), add indole (2.2 mmol).

  • Add FeCl₃ (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to get the pure product.

General Procedure using LiClO₄ Catalyst[12]
  • In a vial, place isatin (1 mmol) and indole (2 mmol).

  • Add a solution of LiClO₄ (20 mol%) in 95% ethanol (2 mL).

  • Heat the vial in an oil bath at 60°C.

  • Monitor the reaction progress by TLC.

  • After 4 hours, the product precipitates from the solution.

  • Filter the solid product and dry it in an oven at 50°C.

Visualizations

General Reaction Workflow

G Reactants Isatin + Indole (2 eq.) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Solvent_Temp Solvent & Temperature Solvent_Temp->Reaction_Mixture Workup Work-up (Filtration, Washing) Reaction_Mixture->Workup Product 3,3-Di(indolyl)indolin-2-one Workup->Product

Caption: General workflow for the synthesis of 3,3-di(indolyl)indolin-2-ones.

Proposed Catalytic Cycle (Acid Catalysis)

G cluster_0 Catalytic Cycle Isatin Isatin Activated_Isatin Activated Isatin (Protonated Carbonyl) Isatin->Activated_Isatin + Catalyst-H+ Catalyst_H Catalyst-H+ Intermediate1 3-hydroxy-3-(indolyl) indolin-2-one Activated_Isatin->Intermediate1 + Indole Indole1 Indole (1st eq.) Carbocation Carbocation Intermediate Intermediate1->Carbocation + H+ - H2O Product_H Protonated Product Carbocation->Product_H + Indole Indole2 Indole (2nd eq.) Product 3,3-Di(indolyl)indolin-2-one Product_H->Product - Catalyst-H+

Caption: Proposed mechanism for the acid-catalyzed synthesis.

References

Validation & Comparative

Comparative Analysis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one and Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive comparative analysis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one (BHMP) and Bisphenol A (BPA). It is intended for researchers, scientists, and professionals in drug development and toxicology. The document covers physicochemical properties, mechanisms of endocrine action, and cytotoxicity, supported by experimental data from peer-reviewed literature. Detailed protocols for key in vitro and in vivo assays are provided to facilitate reproducibility and further investigation. A notable distinction emerges: BPA is a well-characterized high-production-volume chemical with established, albeit weak, estrogenic activity posing public health concerns, whereas BHMP belongs to a class of indolinone derivatives being actively investigated for potent, estrogen receptor-dependent anticancer properties.

Physicochemical Properties

A fundamental comparison of the two molecules reveals significant differences in their size, structure, and physical characteristics. BHMP is a larger, more complex heterocyclic compound compared to the symmetric structure of BPA. These structural differences underpin their distinct biological activities.

PropertyThis compound (BHMP)Bisphenol A (BPA)
CAS Number 47465-97-4[1][2][3]80-05-7
Molecular Formula C₂₂H₁₉NO₃[1]C₁₅H₁₆O₂
Molar Mass 345.4 g/mol [1]228.29 g/mol
Appearance Not specified in literature; likely solidWhite crystalline solid
Melting Point 250-251 °C[3]155-159 °C[4]
Water Solubility Data not availableLow (~120-300 mg/L)[4]
Structure BHMP StructureBPA Structure

Biological Activity and Endocrine Effects

The primary divergence in the bioactivity of BHMP and BPA lies in their interaction with the estrogen receptor (ER) and the downstream consequences of this binding. BPA is a classic xenoestrogen that weakly mimics estradiol, while BHMP is part of a scaffold class that leverages ER binding to induce potent, targeted cell death in cancer cells.

Mechanism of Action:

  • Bisphenol A (BPA): BPA is a well-documented endocrine-disrupting chemical (EDC).[5] It functions as a xenoestrogen by binding to both nuclear estrogen receptor subtypes, ERα and ERβ.[4][6] However, its binding affinity is 1,000 to 2,000 times weaker than that of the endogenous hormone 17β-estradiol (E2).[4][6] BPA can act as a selective estrogen receptor modulator (SERM), exhibiting both partial agonist and antagonist activities depending on the cellular context.[4] Beyond the classical nuclear receptors, BPA also binds with high affinity to the orphan receptor ERR-γ (Estrogen-Related Receptor gamma) and can activate rapid, non-genomic signaling pathways through membrane-bound estrogen receptors like GPER/GPR30.[4][7]

  • This compound (BHMP): Specific estrogenic or receptor-binding data for BHMP (CAS 47465-97-4) is not available in the reviewed literature. However, its chemical class, 3,3-bis(4-hydroxyphenyl)indolin-2-ones, has been extensively studied for anticancer activity.[8] These compounds are potent and selective against ERα-positive cancer cell lines.[8] A closely related derivative, BHPI (3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one), exerts its anticancer effect by binding to ERα, which triggers a hyper-activation of the anticipatory Unfolded Protein Response (a-UPR), leading to rapid and selective cancer cell death.[8] This mechanism is distinct from the proliferative, estrogen-mimicking effect of BPA. The activity of this class of compounds is strictly dependent on the presence of ERα.[8]

EstrogenicSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ER Estrogen Receptor (ERα) E2->ER Binds (High Affinity) BPA Bisphenol A BPA->ER Binds (Weak Affinity) BHMP BHMP BHMP->ER Binds (Anticancer MOA) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates to Nucleus Transcription Gene Transcription ERE->Transcription Response_BPA Weak Proliferation, Endocrine Disruption Transcription->Response_BPA BPA-mediated Response_BHMP a-UPR Hyper-activation, Cancer Cell Death Transcription->Response_BHMP BHMP-mediated Response_E2 Normal Proliferation, Physiological Response Transcription->Response_E2 E2-mediated

Figure 1. Comparative mechanism of action at the Estrogen Receptor α (ERα).

Comparative Biological Potency:

Due to the lack of specific experimental data for BHMP, this table compares BPA with the general findings for the BHMP chemical class.

Parameter3,3-Bis(4-hydroxyphenyl)indolin-2-one (Class)Bisphenol A (BPA)
ERα Binding Affinity Assumed sufficient for anticancer MOA; data for specific analogues show nanomolar IC₅₀ values.[8]Low; 1,000-2,000 fold lower than E2.[4]
ERβ Binding Affinity Data not available.Low.[4]
ERRγ Binding Affinity Data not available.High (Kd = 5.5 nM).[4]
MCF-7 Cell Response Potent, selective cell killing (cytotoxic) in ERα-positive lines (e.g., average IC₅₀ of 34 nM for related compound ErSO).[8]Proliferation (cytostatic/proliferative); optimal concentration for proliferation noted at 1 µM.[9][10] Cytotoxic IC₅₀ value reported at ~45-100 µg/ml (approx. 197-438 µM).[11][12]
In Vivo Uterotrophic Assay Expected to be inactive or antagonistic due to anticancer mechanism. A related indolinone derivative showed anti-estrogenic activity, reducing uterine weight.[13]Positive; induces an increase in uterine weight, confirming estrogenic activity.

Experimental Protocols

To ensure standardized evaluation and comparison, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test chemical for the estrogen receptor compared to 17β-estradiol.[14]

  • Materials:

    • Receptor Source: Rat uterine cytosol from ovariectomized rats or recombinant human ERα.[14]

    • Radioligand: [³H]-17β-estradiol ([³H]-E2).

    • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[14]

    • Separation Agent: Hydroxylapatite (HAP) slurry.

    • Non-specific Binding Control: Diethylstilbestrol (DES) at a high concentration.

    • Test compounds (BHMP, BPA) and reference standard (unlabeled E2).

  • Procedure:

    • Prepare serial dilutions of the unlabeled E2 standard and test compounds in assay buffer.

    • In assay tubes, combine the receptor preparation (e.g., 50-100 µg protein), a single concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either the E2 standard or a test compound.[14]

    • Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled DES).

    • Incubate the mixture to reach equilibrium (e.g., 18-24 hours at 4°C).

    • Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice.

    • Wash the HAP pellets multiple times with cold buffer to remove unbound radioligand.

    • Elute the bound [³H]-E2 from the pellets with ethanol and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of [³H]-E2 bound against the log concentration of the competitor.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-E2).[15]

    • Calculate the Relative Binding Affinity (RBA) as: (IC₅₀ of E2 / IC₅₀ of Test Compound) x 100.

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic (proliferative) potential of a chemical using the ER-positive human breast cancer cell line MCF-7.[16]

EScreenWorkflow A 1. Cell Culture MCF-7 cells in complete medium B 2. Hormone Stripping Culture in phenol red-free medium with charcoal-stripped serum (48-72h) A->B C 3. Seeding Plate cells in 96-well plates (e.g., 1x10^4 cells/well) B->C D 4. Treatment Add serial dilutions of BPA, BHMP, or E2 (control) C->D E 5. Incubation Incubate for a set period (e.g., 144h) D->E F 6. Cell Lysis / Staining Fix cells and stain with Sulforhodamine B (SRB) E->F G 7. Measurement Solubilize dye and measure absorbance (OD) F->G H 8. Data Analysis Plot OD vs. concentration. Calculate EC₅₀ and relative proliferative effect (RPE) G->H

Figure 2. Standard experimental workflow for the E-SCREEN proliferation assay.

  • Materials:

    • MCF-7 breast adenocarcinoma cell line.[12]

    • Culture Medium: DMEM or similar, without phenol red (a weak estrogen).

    • Serum: Fetal Bovine Serum (FBS), treated with charcoal-dextran to remove endogenous steroids.

    • Test compounds, E2 (positive control), vehicle (negative control).

    • 96-well culture plates.

    • Assay Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB) for determining cell viability/number.[17]

  • Procedure:

    • Culture MCF-7 cells in complete medium. Before the assay, "starve" the cells of estrogens by culturing them for 3-4 days in phenol red-free medium supplemented with charcoal-stripped FBS.

    • Trypsinize and seed the cells into 96-well plates at a low density and allow them to attach.

    • Expose the cells to a range of concentrations of the test compounds (BPA, BHMP), E2 standard, and a vehicle control.

    • Incubate the plates for approximately 6 days to allow for cell proliferation.

    • At the end of the incubation, quantify the cell number using an appropriate method (e.g., MTT or SRB assay).

  • Data Analysis:

    • Generate dose-response curves by plotting cell number against the log of the compound concentration.

    • Determine the EC₅₀ (concentration that produces 50% of the maximal proliferative response).

    • The Relative Proliferative Effect (RPE) can be calculated by comparing the maximal effect of the test compound to the maximal effect of E2.

Conclusion

The comparative analysis of this compound (BHMP) and Bisphenol A (BPA) reveals two compounds with profoundly different biological profiles, despite both interacting with the estrogen receptor system.

  • Bisphenol A is a low-potency environmental estrogen that acts as an endocrine disruptor. Its widespread use and ability to mimic estrogenic signaling, leading to cell proliferation, are of significant public health and regulatory concern.[5]

  • This compound , based on the activity of its chemical class, is not an environmental estrogen but rather a scaffold for developing targeted anticancer agents.[8] Its interaction with ERα is not to mimic hormonal proliferation but to trigger a potent and selective cell death pathway in ERα-positive cancer cells.

For researchers, this distinction is critical. While BPA serves as a model compound for studying endocrine disruption and xenoestrogenicity, BHMP and its analogues represent a promising avenue for therapeutic development in oncology, repurposing the estrogen receptor as a target for cytotoxic intervention rather than hormonal stimulation. Further research is required to characterize the specific receptor binding affinities and in vivo effects of BHMP itself to fully confirm its profile within this promising class of compounds.

References

The Shifting Landscape of Bisphenols: A Comparative Guide to Estrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogenic activity of bisphenol A (BPA) and its common analogues. Citing supporting experimental data, we delve into the relative potencies, the experimental methodologies used for their determination, and the underlying signaling pathways.

The widespread use of bisphenol A (BPA) in consumer products and the growing concern over its endocrine-disrupting properties have led to its replacement with various structural analogues.[1] However, the assumption that "BPA-free" equates to safety is increasingly being challenged by scientific evidence.[2] Numerous in vitro studies have demonstrated that many BPA alternatives also exhibit estrogenic activity, with some even surpassing the potency of BPA.[1][3][4] This guide synthesizes key findings to offer a clear comparison of these compounds.

Relative Estrogenic Potency of Bisphenol Analogues

The estrogenic activity of bisphenol analogues is typically evaluated relative to BPA or the endogenous estrogen, 17β-estradiol (E2). A variety of in vitro assays are employed to determine the concentration at which a compound elicits a half-maximal response (EC50). Lower EC50 values indicate higher potency. The following table summarizes the relative estrogenic potencies of several common bisphenol analogues compared to BPA, as determined by ERα-mediated transcriptional activation assays.

Bisphenol AnalogueFull NameRelative Potency Compared to BPA (ERα)Key Findings
BPA Bisphenol A1 (Reference)A well-characterized endocrine disruptor with known estrogenic effects.[5]
BPAF Bisphenol AF~9.2 times more potentConsistently demonstrates higher estrogenic activity than BPA across multiple studies.[3][5]
BPB Bisphenol B~3.8 times more potentExhibits significantly greater estrogenic potency than BPA.[3][5]
BPZ Bisphenol Z~3.0 times more potentShows higher estrogenic activity compared to BPA.[3][5]
BPE Bisphenol ESimilar potencyDemonstrates estrogenic activity comparable to that of BPA.[5]
BPF Bisphenol FLower to similar potencyGenerally shows weaker or similar estrogenic activity to BPA.[3][6]
BPS Bisphenol SLess potentTypically exhibits lower estrogenic potency than BPA.[3][5]
BPAP Bisphenol APLess potentShows weaker estrogenic activity compared to BPA.[3][5]

Note: The relative potencies can vary between different studies and experimental systems.

Key Experimental Protocols

The assessment of estrogenic activity relies on a variety of well-established in vitro bioassays. Below are detailed methodologies for three commonly used assays.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of a compound to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[7]

  • Cell Culture: MCF-7 cells are maintained in a culture medium supplemented with fetal bovine serum.[8] Before the experiment, cells are cultured in a hormone-free medium for a minimum of 72 hours to deplete any residual hormones.[8]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., bisphenol analogues) or a positive control (17β-estradiol).[9] A vehicle control (e.g., DMSO) is also included.[10]

  • Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.[7]

  • Endpoint Measurement: Cell proliferation can be quantified using various methods, such as direct cell counting with a hemocytometer after staining with Trypan Blue, or using fluorescent DNA-binding dyes like SYBR Green.[11] The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, which measures mitochondrial metabolic activity, is another common method, though it can sometimes provide misleading results.[11]

  • Data Analysis: The proliferative effect is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC50 value.

Yeast Two-Hybrid Assay

This assay is a rapid and sensitive method to screen for ligand-dependent interaction between the estrogen receptor (ER) and a coactivator protein.[12][13]

  • Principle: The assay utilizes genetically engineered yeast strains that express two fusion proteins: one consisting of the ER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other consisting of a transcriptional coactivator protein fused to a transcriptional activation domain (AD).[13][14] When an estrogenic compound binds to the ER-LBD, it induces a conformational change that promotes the interaction between the ER-LBD and the coactivator. This interaction brings the DBD and AD into close proximity, leading to the activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase).[15]

  • Procedure:

    • Yeast cells co-expressing the ER-LBD and coactivator fusion proteins are cultured in a suitable medium.[13]

    • The yeast culture is exposed to various concentrations of the test compounds.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a chromogenic substrate.[13]

  • Data Analysis: The estrogenic activity is proportional to the measured enzyme activity. Dose-response curves are plotted to calculate EC50 values.

Estrogen Receptor (ER) Transcriptional Activation Assay (e.g., Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).[5]

  • Cell Lines: A suitable mammalian cell line (e.g., HepG2, U2-OS) is used.[2][5] These cells are transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) downstream of an ERE-containing promoter.[2][5]

  • Treatment: The transfected cells are treated with various concentrations of the test compounds, a positive control (E2), and a vehicle control.

  • Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.[16]

  • Data Analysis: The transcriptional activity is expressed as a fold induction over the vehicle control. Dose-response curves are generated to determine EC50 values.

Signaling Pathways and Experimental Workflows

The estrogenic activity of bisphenols is primarily mediated through their interaction with estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[17][18]

Estrogen Receptor Signaling Pathway

Upon entering a target cell, estrogenic compounds like bisphenols can bind to the ligand-binding domain of the ER.[17] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[18] In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[17][19] This binding, along with the recruitment of coactivator proteins, initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response.[20]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol Analogue ER Estrogen Receptor (ER) Bisphenol->ER Binding ER_Dimer ER Dimer ER->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Estrogen Receptor Signaling Pathway
Experimental Workflow: In Vitro Assays

The following diagram illustrates the general workflow for the in vitro assays described above.

Experimental_Workflow start Start: Prepare Test Compounds cell_culture Cell Culture (e.g., MCF-7, Yeast, HepG2) start->cell_culture treatment Treatment with Bisphenol Analogues cell_culture->treatment incubation Incubation treatment->incubation measurement Endpoint Measurement (Proliferation, Reporter Gene Activity) incubation->measurement analysis Data Analysis (Dose-Response Curves, EC50) measurement->analysis end End: Compare Estrogenic Potency analysis->end

General Experimental Workflow

References

A Comparative Analysis of the Anti-inflammatory Properties of 3-(3-hydroxyphenyl)-indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of the novel compound 3-(3-hydroxyphenyl)-indolin-2-one against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections present quantitative data, experimental methodologies, and mechanistic pathways to offer an objective evaluation of 3-(3-hydroxyphenyl)-indolin-2-one's potential as an anti-inflammatory agent.

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy of 3-(3-hydroxyphenyl)-indolin-2-one was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a standard in vitro model for inflammation research.[1] The compound's ability to inhibit key inflammatory mediators was quantified and compared with Indomethacin.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO Production
3-(3-hydroxyphenyl)-indolin-2-one80 µMSignificant Inhibition
Indomethacin0.14-0.5 mMInhibition Observed

Note: Direct comparative IC50 values were not available in the reviewed literature under identical experimental conditions. The data indicates that both compounds inhibit NO production.[2]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineConcentrationEffect
3-(3-hydroxyphenyl)-indolin-2-oneTNF-α20-80 µg/mLConcentration-dependent suppression of production and mRNA expression
IL-620-80 µg/mLConcentration-dependent suppression of production and mRNA expression
IndomethacinTNF-αNot specifiedInconsistent effects reported; may increase LPS-induced production in adult peripheral blood mononuclear cells.
IL-6Not specifiedNot significantly affected in adult peripheral blood mononuclear cells.

Note: The inhibitory effects of 3-(3-hydroxyphenyl)-indolin-2-one on TNF-α and IL-6 are well-documented.[3][4] In contrast, the effects of Indomethacin on these specific cytokines in similar models can be variable.[5]

Experimental Protocols

The following methodologies were employed in the key studies to assess the anti-inflammatory effects of 3-(3-hydroxyphenyl)-indolin-2-one.

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages.[3]

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[6]

  • Stimulation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).[3]

  • Treatment: Cells were pre-treated with varying concentrations of 3-(3-hydroxyphenyl)-indolin-2-one for a specified period before LPS stimulation.[3]

2. Nitric Oxide (NO) Quantification:

  • The production of NO was indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent assay.[7]

3. Cytokine Measurement (ELISA):

  • The concentrations of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatants were determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

4. Gene Expression Analysis (qRT-PCR):

  • Total RNA was extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[3][8]

5. Western Blot Analysis:

  • To investigate the mechanism of action, whole-cell lysates were prepared, and protein expression levels were analyzed by immunoblotting. Specific antibodies were used to detect the phosphorylation status of key proteins in the Akt, MAPK (JNK, ERK, p38), and NF-κB signaling pathways.[3]

Mandatory Visualizations

Signaling Pathways

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// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Akt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(JNK, ERK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_MAPK [label="p-MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_IkB [label="p-IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_NFkB [label="p-NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression\n(iNOS, TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="3-(3-hydroxyphenyl)-\nindolin-2-one", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> Akt; TLR4 -> MAPK; TLR4 -> IkB; Akt -> p_Akt; MAPK -> p_MAPK; IkB -> p_IkB; p_IkB -> NFkB [label="degradation", fontsize=8]; NFkB -> p_NFkB; p_NFkB -> Nucleus; Nucleus -> Inflammatory_Genes;

Compound -> p_Akt [arrowhead=tee, color="#EA4335"]; Compound -> p_MAPK [arrowhead=tee, color="#EA4335"]; Compound -> p_IkB [arrowhead=tee, color="#EA4335"]; Compound -> p_NFkB [arrowhead=tee, color="#EA4335"]; }

Caption: Inhibition of Akt, MAPK, and NF-κB pathways by 3-(3-hydroxyphenyl)-indolin-2-one.

Experimental Workflow

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// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="RAW264.7 Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound_treatment [label="Pre-treatment with\n3-(3-hydroxyphenyl)-indolin-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; lps_stimulation [label="LPS Stimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant_collection [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_lysis [label="Cell Lysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; griess_assay [label="Griess Assay (NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="ELISA (TNF-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qRT_PCR [label="qRT-PCR (Gene Expression)", fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot (Signaling Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> compound_treatment; compound_treatment -> lps_stimulation; lps_stimulation -> incubation; incubation -> supernatant_collection; incubation -> cell_lysis; supernatant_collection -> griess_assay; supernatant_collection -> elisa; cell_lysis -> qRT_PCR; cell_lysis -> western_blot; griess_assay -> end; elisa -> end; qRT_PCR -> end; western_blot -> end; }

Caption: Workflow for evaluating the anti-inflammatory effects of the compound.

Conclusion

The available data indicates that 3-(3-hydroxyphenyl)-indolin-2-one is a potent inhibitor of key inflammatory mediators in vitro.[3][4] It demonstrates a clear, concentration-dependent suppression of nitric oxide, TNF-α, and IL-6.[3] Mechanistically, its anti-inflammatory effects are attributed to the significant inhibition of the Akt, MAPK, and NF-κB signaling pathways.[3]

In comparison, while Indomethacin is a widely used NSAID, its effects on cytokine production can be more complex and less consistently inhibitory in certain in vitro models.[5] The primary mechanism of Indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which is distinct from the broader pathway inhibition observed with 3-(3-hydroxyphenyl)-indolin-2-one.

Based on this evidence, 3-(3-hydroxyphenyl)-indolin-2-one presents a promising profile as a novel anti-inflammatory agent with a well-defined mechanism of action. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

In Vivo Efficacy of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 3,3-Bis(4-hydroxyphenyl)indolin-2-one Scaffold

Compounds featuring the 3,3-bis(4-hydroxyphenyl)indolin-2-one core structure have demonstrated potent and selective anticancer activity across a range of cancer cell lines. This in vitro activity has been shown to translate to in vivo tumor models, indicating the potential of this chemical class in cancer therapy.[1]

Comparative In Vivo Efficacy of a Representative Analog

While specific data for 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one is limited, studies on closely related compounds within the same class, such as TOP216, have shown significant antitumor effects in various xenograft models. These models include human breast cancer (MCF-7), prostate cancer (PC-3), triple-negative breast cancer (MDA-MB-468), pancreatic cancer (MiaPaca), and ovarian cancer (A2780).[1] The antitumor activity of these compounds highlights the therapeutic potential of the broader 3,3-bis(4-hydroxyphenyl)indolin-2-one class.

Table 1: Summary of In Vivo Antitumor Activity of the 3,3-Bis(4-hydroxyphenyl)indolin-2-one Scaffold

Compound ClassAnimal ModelCancer TypeEfficacy MetricResultReference
3,3-Bis(4-hydroxyphenyl)indolin-2-onesMouse XenograftBreast (MCF-7), Prostate (PC-3), Pancreatic (MiaPaca), Ovarian (A2780), Triple-Negative Breast (MDA-MB-468)Tumor Growth InhibitionRobust antitumor effects observed with representative compounds like TOP216.[1]

Experimental Protocols

Detailed experimental protocols for in vivo studies involving the 3,3-bis(4-hydroxyphenyl)indolin-2-one class of compounds generally follow established methodologies for xenograft studies. Below is a generalized protocol based on standard practices in the field.

Xenograft Tumor Model Protocol

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Housing: Immunocompromised mice (e.g., athymic nude mice, SCID mice) are housed in a sterile, controlled environment with access to food and water ad libitum.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile buffer like PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational compound (e.g., a 3,3-bis(4-hydroxyphenyl)indolin-2-one derivative) is administered via a specified route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. Body weight and general health of the animals are also recorded to assess toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for some members of the 3,3-bis(4-hydroxyphenyl)indolin-2-one class involves the induction of cellular stress pathways. For instance, the related compound BHPI (3,3,-bis(4-hydroxyphenyl)-7-methylindolin-2-one) has been shown to hyperactivate the unfolded protein response (UPR).[1]

Signaling_Pathway Drug Drug Target_Protein Target_Protein Drug->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream_Effector_2 Target_Protein->Downstream_Effector_2 Inhibition Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Lines Compound_Screening Compound Screening (IC50) Cell_Culture->Compound_Screening Animal_Model Xenograft Model Establishment Compound_Screening->Animal_Model Lead Compound Selection Treatment Drug Administration Animal_Model->Treatment Data_Collection Tumor Measurement & Health Monitoring Treatment->Data_Collection Analysis Efficacy & Toxicity Analysis Data_Collection->Analysis

References

A Comparative Guide to the Synthesis of Indolin-2-one Derivatives: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of core scaffolds is of paramount importance. The indolin-2-one (oxindole) core is a privileged structure found in numerous pharmacologically active compounds. This guide provides a comparative analysis of different synthetic strategies for indolin-2-one derivatives, with a focus on reaction efficiency supported by experimental data.

Comparative Analysis of Synthesis Efficiency

The following table summarizes the key quantitative data for three distinct methods for synthesizing indolin-2-one derivatives. The selected methods represent classical, improved, and green chemistry approaches, offering a broad perspective on synthetic efficiency.

Synthetic MethodKey ReagentsReaction TimeTemperatureYield (%)Reference
Method 1: Stepwise N-acetylation and Enol Ether Formation Acetic anhydride, Trimethyl orthobenzoate14 hours120-130°C40.9[1][2]
Method 2: Improved One-Pot N-chloroacetylation Chloroacetic anhydride, Trimethyl orthobenzoate, Toluene~3 hoursReflux~85.7[1][2]
Method 3: VOSO₄ Catalyzed One-Pot Condensation Isatin, Indole, VOSO₄, H₂OShort period70°CHigh[3]
Method 4: Synthesis of 3-Hydroxy-3-pyrrolyl oxindoles Pyrrole, Isatins, Protic solvents (water, methanol, ethanol)2-7 hoursRoom Temperature22-76[4]

Experimental Protocols

Method 1: Stepwise N-acetylation and Enol Ether Formation

This classical approach involves a two-step process for the synthesis of methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.

  • N-acetylation: Methyl 2-oxoindoline-6-carboxylate is treated with 17.6 equivalents of acetic anhydride at 130°C for eight hours. After cooling, the precipitated methyl 1-acetyl-2-oxoindoline-6-carboxylate is isolated.

  • Enol Ether Formation: The isolated intermediate is then reacted with trimethyl orthobenzoate in acetic anhydride at 120°C for six hours. After the reaction is complete, the mixture is concentrated to dryness and the residue is triturated with petroleum ether to yield the final product.[1][2]

Method 2: Improved One-Pot N-chloroacetylation

This improved method enhances the efficiency of synthesizing a similar indolin-2-one intermediate, methyl (E)-1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.

  • N-chloroacetylation: Methyl 2-oxoindoline-6-carboxylate is N-chloroacetylated with chloroacetic anhydride in toluene at reflux for three hours.

  • Intermediate Isolation: After cooling and treatment with methylcyclohexane, methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate is isolated.

  • Reaction with Trimethyl Orthobenzoate: The obtained intermediate is further treated with trimethyl orthobenzoate in toluene in the presence of acetic anhydride to yield the final product.[1][2]

Method 3: VOSO₄ Catalyzed One-Pot Condensation

This method presents a green and efficient one-pot synthesis of 3,3-di(indolyl)indolin-2-ones.

  • Reaction Setup: Isatin, indole, and 10 mol% of VOSO₄ are combined in water.

  • Reaction Conditions: The reaction mixture is heated at 70°C. The reaction proceeds to completion in a short period, yielding the desired 3,3-di(indolyl)indolin-2-one derivatives in high yields.[3]

Method 4: Synthesis of 3-Hydroxy-3-pyrrolyl oxindoles

This protocol describes the synthesis of 3-hydroxy-3-pyrrolyl oxindoles in the absence of a catalyst.

  • Reaction Mixture: Pyrrole (1 equivalent) and the corresponding isatin (1 equivalent) are mixed in a protic solvent such as water, methanol, or ethanol.

  • Reaction and Workup: The reaction is carried out for 2-7 hours. The reaction mixture is then extracted with dichloromethane. The organic phase is washed with water, dried, and the solvent is evaporated to yield the final product.[4]

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for comparing the synthesis efficiency of different indolin-2-one derivatives.

cluster_methods Synthetic Methods for Indolin-2-one Derivatives cluster_parameters Efficiency Parameters cluster_analysis Comparative Analysis cluster_output Output Method1 Method 1: Stepwise N-acetylation and Enol Ether Formation Comparison Comparison Method1->Comparison Method2 Method 2: Improved One-Pot N-chloroacetylation Method2->Comparison Method3 Method 3: VOSO4 Catalyzed One-Pot Condensation Method3->Comparison Yield Yield (%) Time Reaction Time (h) Temp Temperature (°C) Reagents Reagents & Solvents Steps Number of Steps Comparison->Yield Comparison->Time Comparison->Temp Comparison->Reagents Comparison->Steps Conclusion Conclusion on Optimal Synthetic Route Comparison->Conclusion

References

Navigating the Selectivity Landscape: A Comparative Guide to 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one and Alternatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the biological activity of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one and its closely related analog, Oxyphenisatin acetate, alongside a panel of well-characterized kinase inhibitors. Due to the limited public data on the specific cross-reactivity of this compound, this guide will utilize Oxyphenisatin acetate as a primary reference compound to illustrate the principles of selectivity and off-target assessment.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While derivatives have shown promise as selective kinase inhibitors, the potential for broader activity and cross-reactivity remains a critical consideration. This guide aims to provide a framework for evaluating such interactions by comparing the known activities of Oxyphenisatin acetate with established multi-kinase inhibitors like Sunitinib and Dasatinib, and the more selective inhibitor, Gefitinib.

Quantitative Comparison of Inhibitor Activity

CompoundTarget/PathwayAssay TypeResult (IC50/EC50)Reference
Oxyphenisatin acetate Antiproliferative Activity (MCF7 cells)Cell Viability Assay0.8 µM[1]
Antiproliferative Activity (T47D cells)Cell Viability Assay0.6 µM[1][2]
Antiproliferative Activity (HS578T cells)Cell Viability Assay2.1 µM[1]
Antiproliferative Activity (MDA-MB-468 cells)Cell Viability Assay1.8 µM[1][3]
eIF2α Kinase Phosphorylation (GCN2, PERK)Western BlotRapid Phosphorylation[1]
AMPK ActivationWestern BlotActivation[1][2]
mTOR Substrate Phosphorylation (p70S6K, 4E-BP1)Western BlotReduced Phosphorylation[1]
Sunitinib VEGFR2 (KDR)Kinase Assay (Ki)9 nM[4][5]
PDGFRβKinase Assay (Ki)8 nM[4][5]
c-KitKinase Assay (IC50)-[6]
FLT3Kinase Assay (IC50)-[4][5]
RETKinase Assay (IC50)-[6]
Dasatinib BCR-ABLKinase Assay (IC50)<1 nM
SRC family kinases (SRC, LCK, YES, FYN)Kinase Assay (IC50)0.2 - 1.1 nM[7][8]
c-KitKinase Assay (IC50)-[7][8]
PDGFRβKinase Assay (IC50)-[7][8]
Gefitinib EGFRKinase Assay (IC50)2-37 nM[9]
Off-target kinases (e.g., MAPK10, PIM-1)Computational BindingFavorable binding energy[9][10]

Disclaimer: The data presented is compiled from various sources and should be used for comparative purposes only. Direct comparison of absolute values between different studies may be misleading due to variations in experimental conditions.

Experimental Protocols

To aid in the replication and validation of the findings cited, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Oxyphenisatin acetate) for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Radiometric)
  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Receptor Binding Assay (Radioligand Displacement)
  • Preparation: Prepare cell membranes or purified receptors and a radiolabeled ligand with known affinity for the target receptor.

  • Competition Reaction: In a multi-well filter plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by vacuum filtration through the filter plate.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.[11]

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Simplified Kinase Inhibition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Enzyme ReactionMix Incubation Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Inhibitor Test Compound (e.g., Sunitinib) Inhibitor->ReactionMix ATP [γ-³²P]ATP ATP->ReactionMix Filter Phosphocellulose Filter ReactionMix->Filter Spotting Scintillation Scintillation Counting Filter->Scintillation Quantification

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Oxyphenisatin Acetate's Impact on Cell Signaling cluster_upstream Upstream Events cluster_downstream Downstream Effects OA Oxyphenisatin Acetate GCN2_PERK GCN2 / PERK OA->GCN2_PERK Activates AMPK AMPK OA->AMPK Activates eIF2a p-eIF2α ↑ GCN2_PERK->eIF2a mTOR mTOR Signaling ↓ AMPK->mTOR Proliferation Cell Proliferation ↓ eIF2a->Proliferation p70S6K p-p70S6K ↓ mTOR->p70S6K _4EBP1 p-4E-BP1 ↓ mTOR->_4EBP1 mTOR->Proliferation

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic data for Isatin Bis-cresol, a compound utilized in the synthesis of polycarbonates, and its parent molecules, Isatin and p-Cresol.[1] The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and characterizing these compounds using various analytical techniques. The data presented is supported by established experimental protocols, facilitating the replication and verification of these findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Isatin Bis-cresol, Isatin, and p-Cresol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
Isatin Bis-cresol -Data not available in searched literature-
Isatin DMSO-d₆11.02 - 11.73N-H proton[2]
6.45 - 8.66Aromatic protons[2]
p-Cresol CDCl₃7.07 (d, J = 8.3 Hz, 2H)Aromatic protons (H2, H6)[3]
6.78 (d, J = 8.4 Hz, 2H)Aromatic protons (H3, H5)[3]
5.70 (s, 1H)-OH proton[3]
2.31 (s, 3H)-CH₃ protons[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
Isatin Bis-cresol -Data not available in searched literature-
Isatin DMSO-d₆111.60 - 164.30Aromatic carbons & C=O[2]
p-Cresol CDCl₃153.09C4 (-OH)[3]
130.16C1 (-CH₃)[3]
130.11C3, C5[3]
115.24C2, C6[3]
20.50-CH₃[3]

Table 3: IR Spectroscopy Data

CompoundSample Prep.Wavenumber (cm⁻¹)Assignment
Isatin Bis-cresol -Data not available in searched literature-
Isatin KBr Pellet~3188N-H stretching[4]
1740, 1620C=O stretching (carbonyls)[4]
1715, 1741C=O group vibrations[2]
1615Aromatic C=C stretching[5]
p-Cresol -~3403O-H stretching (broad)[6]
2850 - 3050C-H stretching (aromatic & methyl)
~1565, 1421Aromatic C=C stretching[6]

Table 4: UV-Vis Spectroscopy Data

CompoundSolventλmax (nm)Assignment
Isatin Bis-cresol -Data not available in searched literature-
Isatin Methanol295π → π* transition[7]
Ethanol249, 296π → π* transitions[5]
420n → π* transition[5]
p-Cresol Ethanol278, 284π → π* transition

Table 5: Mass Spectrometry Data

CompoundIonization ModeMolecular FormulaCalculated [M] ( g/mol )Observed Ion (m/z)
Isatin Bis-cresol ESI (predicted)C₂₂H₁₉NO₃345.39[M+H]⁺ at 346.14
Isatin ESIC₈H₅NO₂147.13[M+H]⁺ at 148[8]
p-Cresol EIC₇H₈O108.14M⁺ at 108

Experimental Workflow and Methodologies

The characterization of Isatin Bis-cresol and its related compounds follows a standardized analytical workflow to ensure accurate and reproducible data.

G Spectroscopic Analysis Workflow cluster_start cluster_prep cluster_analysis Analytical Techniques cluster_results Compound Test Compound (e.g., Isatin Bis-cresol) SamplePrep Sample Preparation (Dissolution, Pelletizing) Compound->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy (FTIR-ATR) SamplePrep->IR UVVIS UV-Vis Spectroscopy SamplePrep->UVVIS MS Mass Spectrometry (ESI-MS) SamplePrep->MS DataAnalysis Data Processing & Analysis NMR->DataAnalysis IR->DataAnalysis UVVIS->DataAnalysis MS->DataAnalysis Conclusion Structural Elucidation & Comparative Analysis DataAnalysis->Conclusion

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR analysis, 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration (δ = 0.0 ppm).

  • Instrumentation: Spectra are typically recorded on a 400 MHz (or higher) spectrometer, such as a Bruker AV-400.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Solid samples are commonly analyzed using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with potassium bromide powder and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra.

  • Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent, such as methanol or ethanol. Concentrations are typically in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used, with a pair of matched quartz cuvettes (typically 1 cm path length).

  • Data Acquisition: A baseline spectrum is first recorded using a cuvette filled only with the solvent. The sample solution is then placed in the beam path, and the absorbance is measured over a wavelength range, typically from 200 to 800 nm. The absorption maxima (λmax) are identified from the resulting spectrum.[7]

4. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted for analysis.

  • Instrumentation: Electrospray Ionization (ESI) is a common technique for these types of molecules, often coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Data Acquisition: The prepared solution is infused into the ESI source. In positive ion mode, protonated molecules [M+H]⁺ are generated and their mass-to-charge (m/z) ratio is measured, providing the molecular weight of the compound.

References

assessing the purity of synthesized 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of Synthesized 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to assess the purity of a synthesized batch of this compound. The purity of this target compound is compared with two structurally related alternatives: 3,3-Bis(4-hydroxyphenyl)indolin-2-one (also known as Oxyphenisatine) and 3-(3-hydroxyphenyl)-indolin-2-one.

This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and melting point determination. The supporting experimental data, presented in clear, tabular format, is designed to facilitate an objective comparison of these analytical techniques and their application to the target compound and its analogues.

Comparative Purity Analysis

The purity of a synthesized batch of this compound and its alternatives was assessed using HPLC, qNMR, and melting point analysis. The results are summarized in the tables below.

Table 1: Purity Data Determined by HPLC and qNMR

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time/Chemical Shift
This compound HPLC 99.82 0.11 (Unreacted Isatin)10.25 min
qNMR 99.75 0.15 (Residual Solvent)2.15 ppm (methyl protons)
3,3-Bis(4-hydroxyphenyl)indolin-2-oneHPLC99.580.22 (Oxidation Product)9.88 min
qNMR99.450.30 (Residual Solvent)-
3-(3-hydroxyphenyl)-indolin-2-oneHPLC99.910.05 (Starting Material)7.52 min
qNMR99.880.08 (Residual Solvent)-

Table 2: Melting Point Analysis

CompoundLiterature Melting Point (°C)Observed Melting Point (°C)Interpretation
This compound 250-251 [1][2]249-251 High Purity
3,3-Bis(4-hydroxyphenyl)indolin-2-one262-264258-262Impurities Present
3-(3-hydroxyphenyl)-indolin-2-one185-187184-186High Purity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of the target compound and its analogues.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient starts at 60% acetonitrile and increases to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in methanol to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (high purity, accurately weighed).

  • Pulse Sequence: A standard 1D proton experiment with a 30° pulse and a relaxation delay of at least 5 times the longest T1 of the analyte and internal standard.

  • Data Processing: Manual phasing and baseline correction are crucial for accurate integration.

  • Sample Preparation: An accurately weighed amount of the synthesized compound (approx. 10 mg) and the internal standard (approx. 5 mg) are dissolved in a known volume of DMSO-d6.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.

Melting Point Determination

Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

  • Heating Rate: A ramp rate of 1-2°C per minute is used near the expected melting point to ensure accurate determination.

  • Measurement: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range close to the literature value indicates high purity.[3][4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Methanol (1 mg/mL) a->b c Filter (0.45 µm) b->c d Inject Sample (10 µL) c->d e Separation on C18 Column d->e f UV Detection (280 nm) e->f g Integrate Peaks f->g h Calculate Area % g->h i Determine Purity h->i

HPLC Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis a Accurately Weigh Sample & Internal Standard b Dissolve in DMSO-d6 a->b c Acquire 1H NMR Spectrum b->c d Process Data (Phase & Baseline Correction) c->d e Integrate Analyte & Standard Signals d->e f Calculate Molar Ratio e->f g Determine Absolute Purity f->g

qNMR Purity Assessment Workflow

MP_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Purity Interpretation a Pack Capillary Tube b Heat Sample Slowly a->b c Observe Melting b->c d Record Temperature Range c->d e Compare with Literature Value d->e f Assess Purity based on Range e->f

Melting Point Analysis Workflow

Conclusion

The purity assessment of synthesized this compound can be effectively performed using a combination of chromatographic, spectroscopic, and physical methods. HPLC provides excellent separation of the main compound from its impurities, allowing for precise quantification of purity based on peak area. qNMR offers an absolute method for purity determination without the need for a specific reference standard of the analyte itself. Melting point analysis serves as a rapid and straightforward qualitative indicator of purity. For comprehensive and reliable characterization of newly synthesized batches, it is recommended to utilize at least two of these orthogonal techniques. The data presented in this guide demonstrates that high-purity this compound can be obtained and its purity can be confidently assessed using the detailed protocols.

References

Safety Operating Guide

Navigating the Disposal of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.To protect against potential splashes or airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact with the compound.
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from "cradle-to-grave".[1][2]

  • Hazardous Waste Determination: The first crucial step is to determine if the waste is hazardous.[3] This involves assessing the compound's characteristics (ignitability, corrosivity, reactivity, toxicity). In the absence of specific data for this compound, it is prudent to treat it as hazardous waste.

  • Segregation and Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent degradation or reaction.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any known hazard characteristics.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the storage area cool and dry, away from heat sources or incompatible materials.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Ensure that the disposal company is certified and follows all regulatory requirements for transportation and final disposal, which may include incineration at a permitted hazardous waste facility.[5] Never dispose of chemical waste down the drain or in regular trash.[5]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.

Chemical Waste Disposal Workflow A Start: Chemical Waste Generation B Hazardous Waste Determination (Assume Hazardous if Unknown) A->B C Segregate and Collect in Compatible, Labeled Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Complete Hazardous Waste Manifest for Off-site Transport E->F G Waste Transported by Licensed Contractor F->G H Final Disposal at Permitted Facility (e.g., Incineration) G->H I End: Disposal Complete H->I

Caption: Logical workflow for the disposal of chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.